Mivazerol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-11(16)9-3-1-2-7(10(9)15)4-8-5-13-6-14-8/h1-3,5-6,15H,4H2,(H2,12,16)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHGFJMGWQXPBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)N)O)CC2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154782 | |
| Record name | Mivazerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125472-02-8 | |
| Record name | Mivazerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125472-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mivazerol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125472028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mivazerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIVAZEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5P1SSA8KD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mivazerol's Mechanism of Action at α2-Adrenoceptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mivazerol is a selective α2-adrenoceptor agonist that has been investigated for its potential therapeutic effects, particularly in the context of perioperative cardiac protection. Its mechanism of action is centered on its interaction with α2-adrenergic receptors, leading to a cascade of intracellular signaling events that ultimately modulate physiological responses. This technical guide provides an in-depth exploration of this compound's mechanism of action at α2-adrenoceptors, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways. This compound exhibits high affinity and specificity for α2-adrenoceptors, functioning as an agonist to activate these receptors. This activation triggers the Gαi subunit of the heterotrimeric G-protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This primary signaling pathway is responsible for many of this compound's physiological effects, including the inhibition of norepinephrine release from presynaptic nerve terminals. While the canonical α2-adrenoceptor signaling pathway is well-established, specific quantitative data on the functional efficacy of this compound at the level of G-protein activation and adenylyl cyclase inhibition are not extensively reported in publicly available literature. Furthermore, the potential for this compound to engage in biased agonism or activate other downstream pathways, such as the ERK1/2 signaling cascade, remains an area for further investigation. This guide aims to provide a comprehensive overview of the current understanding of this compound's mechanism of action, highlighting both established principles and areas where further research is warranted.
Introduction
This compound is a compound that has garnered interest for its selective agonist activity at α2-adrenergic receptors.[1][2] These receptors are key components of the sympathetic nervous system, playing a crucial role in regulating neurotransmitter release and cardiovascular function.[3][4] Understanding the precise mechanism by which this compound interacts with and activates α2-adrenoceptors is fundamental for its potential therapeutic applications and for the development of novel, more selective α2-agonists. This guide delves into the molecular and cellular actions of this compound, providing a detailed technical overview for the scientific community.
Ligand Binding and Receptor Selectivity
This compound demonstrates a high affinity and marked specificity for α2-adrenoceptors.[1] Radioligand binding studies are the primary method for quantifying the affinity of a ligand for its receptor.
Data Presentation: Binding Affinity and Selectivity of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| α2A-Adrenoceptor | [3H]RX 821002 | Human frontal cortex membranes | 37 | [1] |
| α1-Adrenoceptor | [3H]prazosin | - | 4400 | [1] |
| 5-HT1A Receptor | [3H]rauwolscine | - | 530 | [1] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
The data clearly indicates that this compound is significantly more potent at α2A-adrenoceptors compared to α1-adrenoceptors and 5-HT1A receptors, highlighting its selectivity.[1] The shallow competition curve observed in binding assays (nH = 0.55) is characteristic of an agonist, suggesting that this compound not only binds to the receptor but also induces a conformational change leading to its activation.[1]
Core Signaling Pathway: Gαi-Mediated Inhibition of Adenylyl Cyclase
As an α2-adrenoceptor agonist, this compound's primary mechanism of action involves the activation of inhibitory G-proteins, specifically those of the Gαi family. This initiates a signaling cascade that results in the modulation of intracellular second messenger levels.
Signaling Pathway Diagram
Caption: this compound-induced Gαi signaling pathway.
Upon binding of this compound to the α2-adrenoceptor, the associated Gαi protein is activated. This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), as the conversion of ATP to cAMP is reduced. Lowered cAMP levels lead to decreased activation of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream effector proteins, culminating in a cellular response.
Functional Effects: Inhibition of Neurotransmitter Release
A well-documented functional consequence of this compound's action on presynaptic α2-adrenoceptors is the inhibition of norepinephrine release.[5] This sympathoinhibitory effect is a direct result of the Gαi-mediated signaling pathway.
Data Presentation: this compound's Potency in Inhibiting Norepinephrine Release
| Brain Region (Rat) | IC50 (nM) | Reference |
| Hippocampus | 15 | [5] |
| Spinal Cord | 50 | [5] |
| Nucleus Tractus Solitarii | 75 | [5] |
| Rostrolateral Ventricular Medulla | 100 | [5] |
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological process.
These data demonstrate that this compound is a potent inhibitor of norepinephrine release in various regions of the central nervous system, which contributes to its overall physiological effects.[5]
Potential Downstream Signaling: ERK1/2 Pathway
Activation of α2-adrenoceptors has also been shown to induce the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This signaling pathway is often associated with cell growth, proliferation, and differentiation. While direct evidence for this compound-induced ERK1/2 phosphorylation is not extensively documented, it represents a plausible downstream signaling event.
Signaling Pathway Diagram
Caption: Potential this compound-induced ERK1/2 signaling.
The activation of the α2-adrenoceptor by this compound may lead to the Gβγ subunit-mediated activation of Src kinase. This can initiate a phosphorylation cascade involving Shc, Grb2, Sos, Ras, Raf, and MEK, ultimately leading to the phosphorylation and activation of ERK1/2. Activated ERK1/2 can then translocate to the nucleus to regulate the activity of various transcription factors and influence gene expression.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound at α2-adrenoceptors. Specific details may vary between laboratories and experimental systems.
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for α2-adrenoceptors.
Workflow Diagram
Caption: Radioligand competition binding assay workflow.
Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., human frontal cortex) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Incubation: In a multi-well plate, incubate a fixed concentration of a radiolabeled α2-adrenoceptor antagonist (e.g., [3H]RX 821002) with the membrane preparation in the presence of a range of concentrations of unlabeled this compound.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
Objective: To measure the activation of Gαi proteins by this compound.
Workflow Diagram
Caption: GTPγS binding assay workflow.
Methodology:
-
Membrane Preparation: Prepare membranes from cells stably expressing the α2-adrenoceptor subtype of interest.
-
Incubation: Incubate the membranes in an assay buffer containing a fixed concentration of [35S]GTPγS, an excess of GDP, and varying concentrations of this compound.
-
Filtration and Washing: Terminate the reaction and separate bound from free [35S]GTPγS by rapid vacuum filtration, followed by washing with ice-cold buffer.
-
Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a liquid scintillation counter.
-
Data Analysis: Plot the amount of specifically bound [35S]GTPγS against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
Adenylyl Cyclase Inhibition (cAMP Accumulation) Assay
Objective: To measure the inhibition of adenylyl cyclase activity by this compound.
Workflow Diagram
Caption: cAMP accumulation assay workflow.
Methodology:
-
Cell Culture: Culture cells expressing the α2-adrenoceptor of interest in multi-well plates.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available assay kit (e.g., ELISA, TR-FRET).
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound acts as a selective and potent agonist at α2-adrenoceptors. Its primary mechanism of action involves the activation of the Gαi signaling pathway, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent modulation of downstream effectors. This cascade of events results in functional responses such as the inhibition of norepinephrine release from presynaptic nerve terminals. While the fundamental aspects of this compound's interaction with α2-adrenoceptors are well-characterized, there remains a need for more detailed quantitative data on its functional efficacy in activating G-proteins and inhibiting adenylyl cyclase. Furthermore, the exploration of potential biased agonism and the activation of alternative signaling pathways, such as the ERK1/2 cascade, could provide a more complete understanding of its pharmacological profile. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced molecular and cellular effects of this compound and other α2-adrenoceptor ligands.
References
- 1. This compound, a novel compound with high specificity for alpha 2 adrenergic receptors: binding studies on different human and rat membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective alpha 2-adrenoceptor agonist, attenuates tachycardia by intrathecal injection of N-methyl-D-aspartate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Peripheral alpha 2-adrenoceptor-mediated sympathoinhibitory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel alpha2-agonist and potential anti-ischemic drug, inhibits KC1-stimulated neurotransmitter release in rat nervous tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Mivazerol: A Deep Dive into its Selective Alpha-2 Adrenergic Agonist Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mivazerol is a selective alpha-2 adrenergic agonist that has been investigated for its potential therapeutic applications, particularly in the perioperative setting to mitigate cardiovascular complications. This technical guide provides a comprehensive overview of this compound's pharmacological profile, focusing on its mechanism of action, receptor binding affinity, downstream signaling pathways, and physiological effects. Detailed experimental protocols for key assays used to characterize this compound and other alpha-2 adrenergic agonists are also presented, along with visualizations of critical pathways and workflows to facilitate a deeper understanding of its scientific basis.
Introduction
Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating the sympathetic nervous system.[1] Agonists of these receptors, such as this compound, exert their effects by binding to and activating these receptors, leading to a decrease in the release of norepinephrine from presynaptic nerve terminals. This sympatholytic action results in a reduction in heart rate and blood pressure, making alpha-2 adrenergic agonists valuable in various clinical contexts.[2] this compound, a compound with high specificity for alpha-2 adrenoceptors, has been studied for its potential to prevent adverse cardiac events in patients undergoing surgery.[3][4] This document will explore the core pharmacological characteristics of this compound.
Mechanism of Action
This compound functions as a selective agonist at alpha-2 adrenergic receptors. Its binding to these receptors, which are coupled to inhibitory G-proteins (Gi), triggers a cascade of intracellular events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of various downstream effectors, ultimately resulting in the observed physiological responses.
Presynaptic Inhibition
The predominant effect of this compound is the activation of presynaptic alpha-2 autoreceptors on noradrenergic neurons. This activation inhibits the further release of norepinephrine into the synaptic cleft, effectively dampening sympathetic outflow. This presynaptic sympathoinhibition is the primary mechanism behind this compound's cardiovascular effects.[5]
Receptor Binding and Selectivity
This compound exhibits a high affinity for alpha-2 adrenergic receptors with significant selectivity over other adrenergic receptor subtypes and other receptor families.
Quantitative Binding Data
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Selectivity vs. α2A |
| α2A-Adrenergic | [3H]RX 821002 | Human Frontal Cortex | 37[3] | - |
| α1-Adrenergic | [3H]Prazosin | Rat Brain | 4400[3] | ~120-fold lower affinity |
| β1-Adrenergic | Data not available | - | >10,000 | >1000-fold lower affinity[3] |
| β2-Adrenergic | Data not available | - | >10,000 | >1000-fold lower affinity[3] |
| D1 Dopamine | Data not available | - | >10,000 | >1000-fold lower affinity[3] |
| D2 Dopamine | Data not available | - | >10,000 | >1000-fold lower affinity[3] |
| 5-HT1A Serotonin | [3H]Rauwolscine | Rat Brain | 530[3] | ~14-fold lower affinity |
| 5-HT2 Serotonin | Data not available | - | >10,000 | >1000-fold lower affinity[3] |
| M1 Muscarinic | Data not available | - | >10,000 | >1000-fold lower affinity[3] |
| M2 Muscarinic | Data not available | - | >10,000 | >1000-fold lower affinity[3] |
| M3 Muscarinic | Data not available | - | >10,000 | >1000-fold lower affinity[3] |
| I1 Imidazoline | [3H]Clonidine | Human Striatum | pIC50 = 5.1 | Low affinity[6] |
| I2 Imidazoline | [3H]Idazoxan | Human Striatum | pIC50 = 3.9 | Low affinity[6] |
Table 1: this compound Binding Affinity and Selectivity Profile.
Downstream Signaling Pathways
Activation of alpha-2 adrenergic receptors by this compound initiates a signaling cascade that goes beyond the inhibition of adenylyl cyclase.
G-Protein Coupling and Second Messengers
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway
Recent studies have shown that alpha-2 adrenergic receptor activation can also lead to the phosphorylation and activation of the ERK/MAPK pathway. This signaling is often Gi-protein dependent and can be involved in cellular processes such as proliferation, differentiation, and survival. The precise mechanisms and physiological relevance of this compound-induced ERK activation require further investigation.
Physiological Effects
The primary physiological effects of this compound are centered on the cardiovascular system, stemming from its sympatholytic action.
In Vivo Animal Studies
Studies in anesthetized rats have demonstrated that intravenous infusion of this compound causes a dose-dependent decrease in heart rate without significantly altering blood pressure at therapeutic doses.[2][7][8]
| Dose (µg/kg/h) | Change in Heart Rate (beats/min) | Change in Blood Pressure (mmHg) | Animal Model |
| 3.75 | Dose-related decrease | No significant change | Pentobarbital-anesthetized rats[2] |
| 7.5 | Dose-related decrease, max ~87 bpm | No significant change | Pentobarbital-anesthetized rats[2] |
| 15 | Dose-related decrease | No significant change | Pentobarbital-anesthetized rats[2] |
Table 2: In Vivo Effects of this compound in Anesthetized Rats.
In dogs under coronary artery stenosis, this compound decreased heart rate and cardiac output while preserving blood flow to the ischemic myocardium.[9] It also reduced myocardial oxygen demand.[9]
Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the alpha-2 adrenergic receptor of interest.
-
Radioligand (e.g., [3H]RX 821002).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor in a cold lysis buffer and isolate the membrane fraction by centrifugation.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. Include a control for non-specific binding with an excess of a known high-affinity unlabeled ligand.
-
Filtration: After incubation to equilibrium, rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
GTPγS Functional Assay
This functional assay measures the activation of G-proteins following agonist binding to a GPCR.
Materials:
-
Cell membranes expressing the alpha-2 adrenergic receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Pre-incubation: Pre-incubate the membranes with GDP to ensure G-proteins are in their inactive, GDP-bound state.
-
Incubation: Add varying concentrations of this compound to the membranes, followed by the addition of [35S]GTPγS.
-
Termination and Filtration: After a set incubation period, terminate the reaction and filter the mixture through glass fiber filters.
-
Washing and Counting: Wash the filters and measure the incorporated radioactivity as described previously.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of this compound to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal effect).
ERK Phosphorylation Assay
This assay measures the phosphorylation of ERK as a downstream marker of receptor activation.
Materials:
-
Whole cells expressing the alpha-2 adrenergic receptor.
-
This compound at various concentrations.
-
Cell lysis buffer.
-
Antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
Western blotting equipment and reagents.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and then serum-starve to reduce basal ERK phosphorylation. Treat the cells with varying concentrations of this compound for a specific time.
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against p-ERK, followed by a secondary antibody. Detect the signal.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Express the results as a ratio of p-ERK to total ERK and plot against the log concentration of this compound.[10][11][12]
Conclusion
This compound is a potent and selective alpha-2 adrenergic agonist with a well-defined mechanism of action. Its high affinity for alpha-2 receptors and its ability to modulate sympathetic outflow have made it a subject of interest for its cardioprotective effects. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other related compounds. Future research should aim to elucidate the specific binding kinetics of this compound at all alpha-2 adrenergic receptor subtypes and further explore the functional consequences of its engagement with downstream signaling pathways such as the ERK/MAPK cascade.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. This compound, a new alpha 2-adrenergic agonist, blunts cardiovascular effects following surgical stress in pentobarbital-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel compound with high specificity for alpha 2 adrenergic receptors: binding studies on different human and rat membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using alpha-2 adrenergic agonists to prevent heart complications after major surgery | Cochrane [cochrane.org]
- 5. This compound, a novel alpha2-agonist and potential anti-ischemic drug, inhibits KC1-stimulated neurotransmitter release in rat nervous tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel alpha 2-adrenoceptor agonist [3H]this compound binds to non-adrenergic binding sites in human striatum membranes that are distinct from imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bradycardia induced by this compound, a selective alpha 2-adrenoceptor agonist, is amplified during mild hypothermia in the pentobarbital-anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a selective alpha 2-adrenoceptor agonist, attenuates tachycardia by intrathecal injection of N-methyl-D-aspartate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of alpha 2-adrenergic stimulation with this compound on myocardial blood flow and function during coronary artery stenosis in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
Mivazerol: A Comprehensive In Vivo Analysis of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mivazerol is a selective alpha-2 adrenergic receptor agonist that has been investigated for its potential therapeutic applications, primarily in the context of cardiovascular protection during perioperative periods. Its mechanism of action centers on the modulation of sympathetic nervous system activity. This technical guide provides a detailed overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, drawing from available preclinical and clinical research. While comprehensive quantitative pharmacokinetic data in the public domain is limited, this document synthesizes the existing knowledge on its pharmacodynamic effects, mechanism of action, and the experimental methodologies employed in its study.
Pharmacodynamics of this compound
This compound exerts its effects by stimulating alpha-2 adrenergic receptors, which are key regulators of sympathetic outflow. This agonistic activity leads to a reduction in the release of norepinephrine from presynaptic nerve terminals, resulting in sympathoinhibitory effects.
Cardiovascular Effects
In vivo studies in animal models have consistently demonstrated the cardiovascular effects of this compound. Intravenous administration in anesthetized rats has been shown to cause a dose-dependent decrease in heart rate without significantly altering blood pressure.[1] In dogs undergoing coronary artery stenosis, this compound decreased heart rate and cardiac output while preserving blood flow to the ischemic myocardium.
Table 1: Pharmacodynamic Effects of this compound on Cardiovascular Parameters in Rats
| Parameter | Species/Model | Dose/Route | Key Findings | Reference |
| Heart Rate | Pentobarbital-anesthetized rats | 3.75, 7.5, and 15 µg/kg/h IV infusion | Dose-related decrease in heart rate; maximal decrease of approximately 87 beats/min. | [1] |
| Blood Pressure | Pentobarbital-anesthetized rats | 3.75, 7.5, and 15 µg/kg/h IV infusion | No significant alteration in blood pressure. | [1] |
| Surgical Stress Response | Pentobarbital-anesthetized rats | 15 µg/kg/h IV infusion | Significantly inhibited surgical stress-induced increases in blood pressure and heart rate. | [1] |
Neurotransmitter Release
This compound's sympathoinhibitory action is mediated by its influence on neurotransmitter release. In vitro studies using rat nervous tissue have shown that this compound inhibits the potassium-stimulated release of norepinephrine in a dose-dependent manner. This effect is believed to contribute to its cardiovascular effects by reducing sympathetic tone.
Pharmacokinetics of this compound
Detailed in vivo pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution, are not extensively reported in publicly available scientific literature. The development of this compound was discontinued, which may have limited the publication of comprehensive pharmacokinetic data packages.
Mechanism of Action: Alpha-2 Adrenergic Signaling Pathway
This compound functions as an agonist at alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors initiates a signaling cascade that ultimately leads to a reduction in cyclic adenosine monophosphate (cAMP) levels.
Caption: this compound activates the α2-adrenergic receptor, leading to inhibition of adenylyl cyclase and reduced cAMP.
Experimental Protocols
In Vivo Pharmacodynamic Assessment in Rats
Objective: To determine the effect of this compound on cardiovascular parameters in anesthetized rats.
Animal Model: Male Sprague-Dawley rats.
Anesthesia: Pentobarbital.
Surgical Procedure:
-
The trachea is exposed and cannulated to ensure a patent airway.
-
The femoral artery and vein are cannulated for blood pressure monitoring and drug administration, respectively.
Drug Administration:
-
This compound is administered as a continuous intravenous infusion at doses of 3.75, 7.5, and 15 µg/kg/h.[1]
Data Collection:
-
Arterial blood pressure and heart rate are continuously recorded.
-
For surgical stress models, a noxious stimulus (e.g., trachea-exposure surgery) is applied, and the changes in blood pressure and heart rate are monitored before and after this compound administration.[1]
Caption: Workflow for assessing the in vivo pharmacodynamic effects of this compound in anesthetized rats.
Conclusion
This compound is a selective alpha-2 adrenergic receptor agonist with demonstrated pharmacodynamic effects on the cardiovascular system, primarily a reduction in heart rate and attenuation of the stress response. Its mechanism of action is well-understood to involve the inhibition of the adenylyl cyclase/cAMP pathway. However, a significant gap exists in the publicly available literature regarding its quantitative in vivo pharmacokinetic profile. Further research or access to proprietary data would be necessary to provide a complete pharmacokinetic characterization of this compound. The experimental protocols described provide a foundation for conducting further in vivo studies to elucidate the full pharmacological profile of this compound and similar compounds.
References
Mivazerol: A Technical Guide to its Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of mivazerol, a potent α2-adrenergic agonist. The information is compiled from various scientific studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to facilitate a comprehensive understanding of its pharmacological characteristics.
Introduction
This compound is a selective α2-adrenoceptor agonist that has been investigated for its potential therapeutic applications, particularly in the context of perioperative cardiac protection.[1] Its pharmacological effects are primarily mediated by its interaction with α2-adrenergic receptors, leading to a reduction in sympathetic outflow.[2] Understanding the precise binding affinity and selectivity of this compound for its primary targets, as well as its interactions with other receptors, is crucial for elucidating its mechanism of action and predicting its clinical efficacy and potential side effects.
Binding Affinity and Selectivity Profile
The binding affinity of this compound has been characterized through radioligand binding assays, revealing a high affinity for α2-adrenoceptors with a notable degree of selectivity over other receptor types.
Adrenergic Receptor Binding
This compound demonstrates a high affinity for α2-adrenergic receptors. In studies using human frontal cortex membranes, this compound displaced the α2-adrenoceptor antagonist [3H]RX 821002 with an apparent inhibitory constant (Ki) of 37 nM.[3] The competition curve for this displacement was shallow (nH = 0.55), which is characteristic of an agonist.[3]
Importantly, this compound does not exhibit selectivity between the α2-adrenoceptor subtypes. It is a potent competitor for [3H]RX 821002 binding in both human platelet membranes (expressing α2A adrenoceptors) and rat kidney membranes (predominantly expressing the α2B subtype).[3]
In contrast to its high affinity for α2-receptors, this compound displays significantly lower affinity for α1-adrenoceptors. The Ki value for the displacement of [3H]prazosin from α1-adrenoceptors was found to be 4.4 µM, approximately 120 times higher than its affinity for α2-receptors.[3] Its affinity for β1 and β2 adrenoceptors is even lower, being roughly 1000 times less than its affinity for α2-adrenoceptors.[3]
Imidazoline and Other Receptor Binding
This compound has also been evaluated for its affinity towards imidazoline receptors. While it does bind to non-adrenergic sites, its affinity for I1 and I2 imidazoline receptors is low. The pIC50 values, which represent the negative logarithm of the IC50, were determined to be 5.1 for I1 receptors and 3.9 for I2 receptors, respectively.[4]
Furthermore, this compound's interaction with a panel of other neurotransmitter receptors is weak. Its affinity for 5-HT1A receptors is about 14 times lower than for α2-adrenoceptors, with a Ki of 530 nM.[3] For other receptors, including dopamine (D1, D2), muscarinic (M1, M2, M3), and serotonin (5-HT2) receptors, the affinity is approximately 1000-fold lower than that for α2-adrenoceptors.[3]
Data Presentation
The following tables summarize the quantitative data on this compound's binding affinity and selectivity.
Table 1: this compound Binding Affinity (Ki) for Adrenergic and Serotonergic Receptors
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| α2A-Adrenergic | [3H]RX 821002 | Human Frontal Cortex | 37 | [3] |
| α1-Adrenergic | [3H]prazosin | Not Specified | 4400 | [3] |
| 5-HT1A | [3H]rauwolscine | Not Specified | 530 | [3] |
| β1, β2-Adrenergic | Not Specified | Not Specified | ~37000 | [3] |
| D1, D2-Dopamine | Not Specified | Not Specified | ~37000 | [3] |
| M1, M2, M3-Muscarinic | Not Specified | Not Specified | ~37000 | [3] |
| 5-HT2 | Not Specified | Not Specified | ~37000 | [3] |
Table 2: this compound Binding Affinity (pIC50) for Imidazoline and Non-Adrenergic Sites
| Receptor/Site | Radioligand | Tissue/Cell Line | pIC50 | Reference |
| I1 Imidazoline | [3H]clonidine | Human Striatum | 5.1 | [4] |
| I2 Imidazoline | [3H]idazoxan | Human Striatum | 3.9 | [4] |
| Non-adrenergic site | [3H]this compound | Human Striatum | 6.5 ± 0.1 | [4] |
Experimental Protocols
The binding affinity data presented in this guide were primarily obtained through radioligand binding assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay for α2-Adrenergic Receptors
Objective: To determine the binding affinity of this compound for α2-adrenergic receptors using the radiolabeled antagonist [3H]RX 821002.
Materials:
-
Membrane Preparations: Human frontal cortex membranes.
-
Radioligand: [3H]RX 821002.
-
Competitor: this compound.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Non-specific Binding Control: Phentolamine (10 µM) or another suitable α-adrenergic antagonist.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Human frontal cortex tissue is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Incubation: A constant concentration of [3H]RX 821002 (e.g., 0.5 nM) is incubated with the membrane preparation (e.g., 100-200 µg of protein) in the assay buffer.
-
Competition: Increasing concentrations of this compound are added to the incubation mixture to compete with the radioligand for binding to the receptors.
-
Determination of Non-specific Binding: A parallel set of tubes is incubated in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine) to determine the amount of non-specific binding.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for α1-Adrenergic Receptors
Objective: To determine the binding affinity of this compound for α1-adrenergic receptors using the radiolabeled antagonist [3H]prazosin.
Procedure: The protocol is similar to the α2-adrenergic receptor binding assay, with the following key differences:
-
Radioligand: [3H]prazosin is used as the selective radioligand for α1-adrenergic receptors.
-
Non-specific Binding Control: A high concentration of an unlabeled α1-adrenergic antagonist (e.g., 1 µM prazosin) is used to define non-specific binding.
Signaling Pathways
This compound exerts its effects by acting as an agonist at α2-adrenergic receptors. The activation of these receptors, as well as the distinct signaling pathways of I1-imidazoline receptors, are depicted below.
Alpha-2 Adrenergic Receptor Signaling Pathway
Activation of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.
Caption: this compound activates the α2-adrenergic receptor, leading to inhibition of adenylyl cyclase.
I1-Imidazoline Receptor Signaling Pathway
The signaling pathway for I1-imidazoline receptors is distinct from that of α2-adrenergic receptors and is not coupled to the inhibition of adenylyl cyclase. Instead, it involves the activation of phospholipase C.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha 2 Adrenergic Receptor: Overview [picmonic.com]
- 4. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Mivazerol's Modulation of Norepinephrine and Glutamate Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of mivazerol, a selective alpha-2 adrenoceptor agonist, on the release of the neurotransmitters norepinephrine and glutamate. This compound has been investigated for its potential therapeutic applications, particularly in perioperative settings and for its neuroprotective properties.[1][2][3] This document synthesizes key findings on its mechanism of action, quantitative effects, and the experimental methodologies used in its evaluation.
Core Mechanism of Action
This compound exerts its effects primarily by acting as an agonist at alpha-2 adrenergic receptors.[1][4] These receptors are predominantly located on presynaptic nerve terminals.[5] Activation of these presynaptic alpha-2 adrenoceptors leads to an inhibition of neurotransmitter release.[5] This sympatholytic action is central to this compound's pharmacological profile, reducing the neuronal output of norepinephrine and, as emerging evidence suggests, glutamate in specific brain regions.[5][6]
Effects on Norepinephrine Release
This compound has been demonstrated to be a potent inhibitor of norepinephrine release in various neural tissues. This inhibitory action is dose-dependent and can be counteracted by selective alpha-2 antagonists like yohimbine and rauwolscine, confirming its receptor-mediated mechanism.[6]
Quantitative Data on Norepinephrine Inhibition
The inhibitory potency of this compound on KCl-stimulated norepinephrine release has been quantified across different regions of the rat central nervous system. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound.
| Tissue Preparation | This compound IC50 (M) |
| Hippocampus | 1.5 x 10⁻⁸ |
| Spinal Cord | 5 x 10⁻⁸ |
| Nucleus Tractus Solitarii | 7.5 x 10⁻⁸ |
| Rostrolateral Ventricular Medulla | 1 x 10⁻⁷ |
| Data sourced from in vitro studies on rat nervous tissue preparations.[6] |
In vivo studies using microdialysis in freely moving rats have shown that this compound (at doses of 2.5, 8.0, and 25 µg/kg, i.v.) completely prevented immobilization stress-induced increases in norepinephrine release in the hippocampus.[7] Interestingly, at a dose of 8.0 µg/kg (i.v.), this compound did not affect the basal outflow of norepinephrine.[7]
Effects on Glutamate Release
This compound's influence on glutamate release appears to be region-specific. Notably, at concentrations selective for alpha-2 adrenergic receptors, this compound effectively blocks KCl-induced glutamate release in the hippocampus.[6] However, it does not have a significant effect on glutamate release in the spinal cord at similar concentrations.[6]
Quantitative Data on Glutamate Modulation
The following table summarizes the effects of this compound on evoked glutamate release in different experimental paradigms.
| Experimental Model | Brain Region | This compound Intervention | Effect on Glutamate Release |
| In vitro KCl stimulation | Hippocampus | This compound | Complete blockade of release.[6] |
| In vitro KCl stimulation | Spinal Cord | This compound (up to 10 µM) | No significant effect.[6] |
| In vivo halothane withdrawal | Spinal Cord (T2-T3) | This compound (15 µg/kg/h, i.v.) | Almost completely prevented the increase in glutamate release (112% increase with this compound vs. 167% without).[8] |
| In vivo halothane withdrawal | Spinal Cord (T2-T3) | This compound (2.5 µg/kg, i.t.) | Blocked the increase in glutamate release.[8] |
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the effects of this compound.
In Vitro Neurotransmitter Release Assay
This protocol is based on studies of KCl-stimulated neurotransmitter release from rat nervous tissue preparations.[6]
-
Tissue Preparation: Tissues from the hippocampus, spinal cord, rostrolateral ventricular medulla, and nucleus tractus solitarii of rats are dissected. The tissues are chopped into small sections (approximately 0.3 x 0.2 x 0.2 mm³).
-
Stimulation: The tissue minces are exposed to a potassium chloride (KCl) solution (10-75 mM) for 5 minutes to induce neurotransmitter release.
-
Experimental Design: For norepinephrine release, two stimulation periods (S1 and S2) are typically conducted. For glutamate and aspartate release, a single stimulation (S) is used. This compound is added at various concentrations before the second stimulation (S2) to assess its inhibitory effect.
-
Neurotransmitter Quantification: The amount of norepinephrine, glutamate, and aspartate released into the superfusate is measured using high-performance liquid chromatography (HPLC).
-
Data Analysis: The inhibitory effect of this compound is calculated by comparing the S2/S1 ratio in the presence and absence of the drug. The IC50 value is then determined from the concentration-response curve.
In Vivo Microdialysis
This protocol is based on studies investigating neurotransmitter release in the hippocampus of freely moving rats and the spinal cord of anesthetized rats.[7][8]
-
Animal Preparation: Rats are anesthetized, and a microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus or spinal cord).
-
Perfusion: The microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before, during, and after the experimental manipulation (e.g., immobilization stress, halothane withdrawal, or drug administration).
-
Drug Administration: this compound is administered intravenously (i.v.) or intrathecally (i.t.) at specified doses.
-
Neurotransmitter Analysis: The concentrations of norepinephrine and glutamate in the dialysate samples are quantified using HPLC.
-
Data Interpretation: Changes in neurotransmitter levels from baseline are calculated to determine the effect of this compound on basal and stimulated release.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental procedures described.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound, a new alpha 2-adrenergic agonist, blunts cardiovascular effects following surgical stress in pentobarbital-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of this compound, an alpha 2-agonist, after transient forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel compound with high specificity for alpha 2 adrenergic receptors: binding studies on different human and rat membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peripheral alpha 2-adrenoceptor-mediated sympathoinhibitory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel alpha2-agonist and potential anti-ischemic drug, inhibits KC1-stimulated neurotransmitter release in rat nervous tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of immobilization stress on hippocampal monoamine release: modification by this compound, a new alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits intrathecal release of glutamate evoked by halothane withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Safety and Toxicology of Mivazerol: A Review of Available Data
Despite a thorough review of publicly accessible scientific literature, comprehensive preclinical safety and toxicology data for the selective alpha-2-adrenoceptor agonist, Mivazerol, remains largely unavailable. While numerous studies have explored its pharmacological effects and potential therapeutic applications, detailed information regarding its safety profile from non-clinical studies, including acute, subchronic, chronic, reproductive, and carcinogenicity assessments, is not readily found in published research, patent literature, or regulatory summaries.
This technical guide, intended for researchers, scientists, and drug development professionals, aims to summarize the existing publicly available information and to highlight the data gaps in the preclinical safety assessment of this compound.
General Pharmacological Profile
This compound is recognized as a selective agonist for alpha-2-adrenergic receptors. Its mechanism of action involves the stimulation of these receptors, which are involved in the regulation of sympathetic nervous system outflow. This activity leads to a reduction in the release of norepinephrine, resulting in sympatholytic effects.
Signaling Pathway of this compound
The primary signaling pathway for this compound involves its interaction with alpha-2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Upon binding, this compound activates the inhibitory G-protein (Gi), leading to a cascade of intracellular events.
Preclinical Safety and Toxicology Data: An Overview of the Information Gap
A comprehensive search of scientific databases and regulatory agency websites did not yield specific non-clinical toxicology studies for this compound. To fulfill the requirements of a standard preclinical safety data package, the following studies would typically be conducted:
-
Acute Toxicity Studies: These studies would determine the effects of single, high doses of this compound and establish the median lethal dose (LD50) in at least two mammalian species.
-
Subchronic and Chronic Toxicity Studies: Repeated dose toxicity studies of varying durations (e.g., 28-day, 90-day, and longer) in at least two species (one rodent, one non-rodent) would be necessary to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Genotoxicity Studies: A battery of in vitro and in vivo tests would be required to assess the potential of this compound to cause genetic mutations or chromosomal damage. This typically includes an Ames test, a chromosomal aberration test, and an in vivo micronucleus test.
-
Carcinogenicity Studies: Long-term studies (typically 2 years in rodents) would be needed to evaluate the carcinogenic potential of this compound upon chronic exposure.
-
Reproductive and Developmental Toxicology Studies: These studies would investigate the potential effects of this compound on fertility, embryonic and fetal development, and pre- and postnatal development.
Without access to the data from these fundamental studies, a thorough assessment of the preclinical safety and toxicology of this compound is not possible.
Hypothetical Experimental Workflow for Preclinical Toxicological Assessment
Should such data become available, the following represents a standard workflow for its evaluation and summarization. This workflow is presented for illustrative purposes, outlining the logical progression from study identification to data presentation.
Data Presentation: Illustrative Tables
In the absence of actual data for this compound, the following tables are provided as templates to illustrate how quantitative preclinical safety data would be structured for clear comparison.
Table 1: Hypothetical Acute Toxicity Data for this compound
| Species | Route of Administration | LD50 (mg/kg) | Clinical Signs of Toxicity |
| Rat | Oral | Data not available | Data not available |
| Rat | Intravenous | Data not available | Data not available |
| Mouse | Oral | Data not available | Data not available |
| Mouse | Intravenous | Data not available | Data not available |
Table 2: Hypothetical Subchronic (90-Day) Repeated Dose Toxicity of this compound in Rats
| Dose Group (mg/kg/day) | Route of Administration | Key Findings | NOAEL (mg/kg/day) |
| 0 (Control) | Oral | Data not available | - |
| Low Dose | Oral | Data not available | Data not available |
| Mid Dose | Oral | Data not available | |
| High Dose | Oral | Data not available |
Table 3: Hypothetical Genotoxicity Profile of this compound
| Assay | Test System | Concentration/Dose Range | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | Data not available | Data not available |
| In Vitro Chromosomal Aberration | Human Lymphocytes | Data not available | Data not available |
| In Vivo Micronucleus | Mouse Bone Marrow | Data not available | Data not available |
Conclusion
The creation of a comprehensive technical guide on the preclinical safety and toxicology of this compound is severely hampered by the lack of publicly available data. While its pharmacological properties are documented, the critical safety information required for a thorough risk assessment by researchers and drug development professionals is not in the public domain. The templates and diagrams provided herein serve as a framework for what such a guide would entail, should the necessary preclinical toxicology data for this compound be made accessible in the future. It is recommended that individuals or organizations with a vested interest in the development of this compound seek access to proprietary toxicology reports or regulatory submission documents for a complete understanding of its safety profile.
Methodological & Application
Mivazerol in Animal Models of Transient Forebrain Ischemia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Mivazerol, a selective α2-adrenergic agonist, in animal models of transient forebrain ischemia. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the neuroprotective potential of this compound.
Application Notes
This compound has demonstrated neuroprotective effects in a rat model of transient forebrain ischemia, suggesting its potential as a therapeutic agent for ischemic stroke.[1] As an α2-adrenergic agonist, this compound is believed to exert its protective effects through multiple mechanisms, primarily by reducing the release of excitatory neurotransmitters and norepinephrine, which are key mediators of ischemic neuronal damage.[2][3]
The application of this compound in preclinical ischemia models requires careful consideration of the animal model, the method of ischemia induction, drug dosage, and the timing of administration. The provided protocols are based on established methodologies and published data to ensure reproducibility and translational relevance.
Mechanism of Action in Neuroprotection
This compound's neuroprotective effects are attributed to its agonistic activity at α2-adrenergic receptors. Activation of these receptors, which are coupled to Gi-proteins, can lead to:
-
Inhibition of Neurotransmitter Release: this compound has been shown to inhibit the release of norepinephrine and the excitatory amino acids glutamate and aspartate in the hippocampus.[3] This action is crucial in an ischemic setting, as excessive glutamate release leads to excitotoxicity and neuronal death.
-
Modulation of Intracellular Signaling: The activation of α2-adrenergic receptors can inhibit adenylyl cyclase and guanylate cyclase, leading to downstream effects on cellular processes that can be protective against ischemic injury.[2][4]
-
Regulation of Ion Channels: α2-adrenergic agonists can modulate the activity of K+ and voltage-dependent Ca2+ channels, which may contribute to stabilizing neuronal membranes and reducing calcium overload, a critical factor in ischemic cell death.[2][4]
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the neuroprotective effects of this compound in a rat model of transient forebrain ischemia.[1]
Table 1: Survival Rate 7 Days After Ischemia
| Treatment Group | Dose (µg/kg) | Number of Animals (n) | Survival Rate (%) |
| Control (Saline) | - | 10 | Not specified |
| This compound (M10) | 10 | 10 | Significantly higher than M40 |
| This compound (M20) | 20 | 10 | Significantly higher than M40 |
| This compound (M40) | 40 | 10 | Significantly lower than M10 & M20 |
Table 2: Neurological Outcome 7 Days After Ischemia
| Treatment Group | Dose (µg/kg) | Neurological Score (Arbitrary Units) |
| Control (Saline) | - | Not specified |
| This compound (M10) | 10 | Significantly better than M40 |
| This compound (M20) | 20 | Significantly better than M40 |
| This compound (M40) | 40 | Significantly worse than M10 & M20 |
Table 3: Histological Evaluation of Neuronal Injury
| Treatment Group | Dose (µg/kg) | Number of Intact Neurons in Hippocampal CA1 | Neuronal Injury in Neocortex |
| Control (Saline) | - | Significantly lower than M20 | Significantly greater than M20 |
| This compound (M10) | 10 | Significantly lower than M20 | Not specified |
| This compound (M20) | 20 | Significantly greater than other groups | Significantly less than Control & M40 |
| This compound (M40) | 40 | Significantly lower than M20 | Significantly greater than M20 |
Experimental Protocols
Protocol 1: Induction of Transient Forebrain Ischemia in Rats (Four-Vessel Occlusion Model)
This protocol describes a widely used method to induce global forebrain ischemia.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., Halothane, Isoflurane)
-
Surgical instruments (scissors, forceps, vessel clips)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the ventral neck area and disinfect with an antiseptic solution.
-
Place the rat in a supine position on a heating pad to maintain core body temperature at 37°C.
-
-
Vertebral Artery Occlusion (Day 1):
-
Make a dorsal midline incision in the neck to expose the alar foramina of the first cervical vertebra.
-
Carefully cauterize the vertebral arteries as they pass through the foramina.
-
Suture the incision.
-
-
Common Carotid Artery Occlusion (Day 2):
-
Make a ventral midline incision in the neck to expose both common carotid arteries.
-
Carefully separate the arteries from the vagus nerves.
-
Place loose ligatures around each common carotid artery.
-
-
Induction of Ischemia:
-
To induce ischemia, tighten the ligatures on both common carotid arteries using small vessel clips.
-
Maintain the occlusion for a predetermined duration (e.g., 10 minutes for transient ischemia).[1]
-
-
Reperfusion:
-
Release the clips on the common carotid arteries to allow for reperfusion.
-
Loosely tie the ligatures to prevent re-occlusion and close the incision.
-
-
Post-Operative Care:
-
Administer analgesics as required.
-
Monitor the animal for recovery from anesthesia and any signs of distress.
-
Provide easy access to food and water.
-
Protocol 2: Administration of this compound
Materials:
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for administration
Procedure:
-
Drug Preparation:
-
Dissolve this compound hydrochloride in sterile saline to the desired concentrations (e.g., for doses of 10, 20, and 40 µg/kg).[1]
-
-
Administration:
-
Administer the prepared this compound solution or saline (for the control group) via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
The timing of administration is critical. In the cited study, this compound was administered 30 minutes prior to the induction of ischemia.[1]
-
Protocol 3: Neurological Assessment
A neurological scoring system should be used to evaluate the functional outcome after ischemia.
Procedure:
-
Evaluation Time Points:
-
Perform neurological assessments at regular intervals post-ischemia (e.g., 24 hours, 48 hours, and 7 days).[1]
-
-
Scoring System:
-
A commonly used scoring system, such as the one described by Bederson et al. or a composite neuroscore, can be adapted.[5][6]
-
Example Scoring:
-
0: No observable neurological deficit.
-
1: Forelimb flexion.
-
2: Circling towards the contralateral side.
-
3: Decreased resistance to lateral push.
-
4: No spontaneous movement.
-
-
Protocol 4: Histological Assessment of Neuronal Death
Histological analysis is essential to quantify the extent of neuronal damage.
Materials:
-
Perfusion solutions (e.g., saline followed by 4% paraformaldehyde)
-
Microtome or cryostat
-
Staining reagents (e.g., Hematoxylin and Eosin (H&E), Cresyl Violet, or specific markers for apoptosis like TUNEL)
-
Microscope with imaging capabilities
Procedure:
-
Tissue Processing:
-
At the end of the experiment (e.g., 7 days post-ischemia), deeply anesthetize the animals and perfuse them transcardially with saline followed by a fixative.
-
Carefully remove the brain and post-fix it in the same fixative.
-
Cryoprotect the brain in a sucrose solution if preparing frozen sections.
-
Embed the brain in paraffin or an embedding medium for sectioning.
-
-
Sectioning and Staining:
-
Cut coronal sections of the brain, particularly through the hippocampus and neocortex.
-
Mount the sections on slides and perform the desired staining procedure (e.g., H&E staining to visualize neuronal morphology).
-
-
Quantification of Neuronal Damage:
-
Under a microscope, identify the region of interest (e.g., the CA1 region of the hippocampus).
-
Count the number of intact, healthy-looking neurons versus damaged neurons (e.g., shrunken, pyknotic cells) in a defined area.
-
An observer blinded to the experimental groups should perform the cell counting to avoid bias.
-
Visualizations
Caption: Proposed signaling pathway for this compound-mediated neuroprotection.
Caption: Experimental workflow for evaluating this compound in transient forebrain ischemia.
References
- 1. Neuroprotective effect of this compound, an alpha 2-agonist, after transient forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection by Alpha 2-Adrenergic Agonists in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel alpha2-agonist and potential anti-ischemic drug, inhibits KC1-stimulated neurotransmitter release in rat nervous tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Correlation between Brain Reorganization, Ischemic Damage, and Neurologic Status after Transient Focal Cerebral Ischemia in Rats: A Functional Magnetic Resonance Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Relationship of Mivazerol in Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mivazerol is a selective alpha-2 adrenergic receptor agonist that has demonstrated potential as a neuroprotective agent.[1][2][3] Its mechanism of action primarily involves the activation of presynaptic α2-adrenoceptors, which leads to an inhibition of neurotransmitter release, including norepinephrine, glutamate, and aspartate.[4] Understanding the dose-response relationship of this compound in neuronal cultures is critical for elucidating its therapeutic window and potential neurotoxic effects at higher concentrations. These application notes provide a summary of key dose-dependent effects and detailed protocols for assessing the impact of this compound on neuronal viability, apoptosis, and neurotransmitter release.
Data Presentation: Dose-Dependent Effects of this compound
The following tables summarize the reported dose-dependent effects of this compound from studies on nervous tissue preparations and in vivo models. These values can serve as a starting point for determining the optimal concentration range in neuronal culture experiments.
Table 1: this compound Inhibition of Norepinephrine Release in Rat Nervous Tissue [4]
| Brain Region | IC50 (M) |
| Hippocampus | 1.5 x 10⁻⁸ |
| Spinal Cord | 5 x 10⁻⁸ |
| Nucleus Tractus Solitarii | 7.5 x 10⁻⁸ |
| Rostrolateral Ventricular Medulla | 1 x 10⁻⁷ |
Table 2: this compound Effects on Neurotransmitter Release in Rat Hippocampus [4]
| Neurotransmitter | Effective Concentration | Observed Effect |
| Glutamate | Selective for α2-receptors | Complete blockage of KCl-induced release |
| Aspartate | Selective for α2-receptors | Complete blockage of KCl-induced release |
Table 3: In Vivo Dose-Dependent Neuroprotective and Neurotoxic Effects of this compound in a Rat Model of Transient Forebrain Ischemia [1]
| Dose (µg/kg) | Outcome |
| 10 | Neuroprotective |
| 20 | Significant neuroprotection, greater number of intact neurons |
| 40 | Exaggerated neuronal injury, lower survival rate |
Signaling Pathway and Experimental Workflow
Diagram 1: this compound Signaling Pathway
Caption: this compound's mechanism of action via the alpha-2 adrenergic receptor.
Diagram 2: Experimental Workflow for Dose-Response Analysis
Caption: Workflow for assessing this compound's dose-response in neuronal cultures.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-E medium
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Euthanize the pregnant rat according to approved institutional guidelines.
-
Dissect the uterine horns and remove the embryos.
-
Isolate the cortices from the embryonic brains in ice-cold Hibernate-E medium.
-
Mince the cortical tissue and digest with papain according to the manufacturer's protocol.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons on Poly-D-lysine coated plates at a density of 1.5 x 10⁵ cells/cm² in Neurobasal medium.
-
Incubate the cultures at 37°C in a 5% CO₂ incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium.
-
Maintain the cultures for 7-10 days before initiating this compound treatment, with partial media changes every 2-3 days.
Protocol 2: this compound Dose-Response Treatment
Materials:
-
This compound hydrochloride
-
Sterile PBS or appropriate vehicle
-
Mature primary neuronal cultures (from Protocol 1)
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Perform serial dilutions to create a range of concentrations for testing. Based on published IC50 values, a suggested starting range is 10⁻¹⁰ M to 10⁻⁵ M.
-
Include a vehicle-only control group.
-
Carefully remove half of the culture medium from each well.
-
Add the appropriate concentration of this compound to each well.
-
Incubate the treated cultures for a predetermined duration (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
Protocol 3: Neuronal Viability Assessment (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Following the this compound treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Protocol 4: Apoptosis Assessment (Caspase-3 Activity Assay)
Materials:
-
Commercially available colorimetric or fluorometric caspase-3 assay kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
After this compound treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using the lysis buffer provided in the kit.
-
Centrifuge the lysates to pellet cell debris.
-
Transfer the supernatant to a new plate.
-
Add the caspase-3 substrate to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the caspase-3 activity relative to the vehicle-treated control.
Protocol 5: Glutamate Release Assay
Materials:
-
HEPES-buffered saline (HBS)
-
High potassium (KCl) stimulation buffer
-
Commercially available glutamate assay kit
Procedure:
-
After this compound pre-treatment for a specified time (e.g., 30 minutes), gently wash the neuronal cultures with HBS.
-
Incubate the cells with HBS for a baseline measurement of glutamate release.
-
Replace the HBS with a high KCl stimulation buffer (e.g., 50 mM KCl) to induce depolarization and neurotransmitter release.
-
Collect the supernatant after a short incubation period (e.g., 5-10 minutes).
-
Measure the glutamate concentration in the collected samples using a commercial glutamate assay kit according to the manufacturer's protocol.
-
Compare the amount of glutamate released in this compound-treated cultures to the vehicle-treated controls.
Conclusion
The provided protocols and data offer a comprehensive framework for investigating the dose-response relationship of this compound in neuronal cultures. By systematically evaluating its effects on neuronal viability, apoptosis, and neurotransmitter release, researchers can gain valuable insights into its neuroprotective mechanisms and define its therapeutic range for potential clinical applications. It is recommended to perform initial dose-ranging studies to narrow down the optimal concentrations for more detailed mechanistic investigations.
References
- 1. Neuroprotective effect of this compound, an alpha 2-agonist, after transient forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of immobilization stress on hippocampal monoamine release: modification by this compound, a new alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective alpha 2-adrenoceptor agonist, attenuates tachycardia by intrathecal injection of N-methyl-D-aspartate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel alpha2-agonist and potential anti-ischemic drug, inhibits KC1-stimulated neurotransmitter release in rat nervous tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Mivazerol in Primary Rat Hippocampal Neuron Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Mivazerol is a selective α2-adrenergic receptor agonist that has demonstrated potential as a neuroprotective agent.[1] It acts by stimulating α2-adrenergic receptors, which are G protein-coupled receptors associated with the Gi heterotrimeric G-protein.[2] This activation leads to a decrease in the release of norepinephrine and other neurotransmitters, a mechanism that is thought to contribute to its therapeutic effects.[3][4] In the context of primary rat hippocampal neuron studies, this compound serves as a valuable tool for investigating the role of α2-adrenergic signaling in neuronal function, survival, and pathophysiology. These application notes provide a comprehensive overview of the use of this compound in this in vitro model system, including detailed experimental protocols, data presentation, and visualization of relevant pathways.
Mechanism of Action:
This compound exerts its effects primarily through the activation of α2-adrenergic receptors. In hippocampal neurons, these receptors are located both presynaptically, where they inhibit neurotransmitter release, and postsynaptically.[5] The signaling cascade initiated by this compound binding to the α2-adrenergic receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of various downstream effectors, ultimately resulting in reduced neuronal excitability and neurotransmitter release.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound, providing a reference for dose-selection and expected outcomes in experimental designs.
Table 1: Inhibition of Neurotransmitter Release by this compound in Rat Hippocampus
| Neurotransmitter | Stimulus | This compound IC50 | Reference |
| Norepinephrine | KCl | 1.5 x 10⁻⁸ M | [3] |
| Glutamate | KCl | Complete blockade (concentration not specified) | [3] |
| Aspartate | KCl | Complete blockade (concentration not specified) | [3] |
Table 2: Neuroprotective Effects of this compound in a Rat Model of Transient Forebrain Ischemia
| This compound Dose | Outcome | Reference |
| 10 µg/kg | Improved neurologic outcome | [1] |
| 20 µg/kg | Significantly greater number of intact hippocampal CA1 neurons | [1] |
| 40 µg/kg | Potentially exaggerated neuronal injury | [1] |
Table 3: Effect of this compound on Stress-Induced Neurotransmitter Release in Rat Hippocampus
| This compound Dose (i.v.) | Effect | Reference |
| 2.5, 8.0, and 25 µg/kg | Complete prevention of immobilization stress-induced increase in Norepinephrine, Dopamine, and DOPAC | [6] |
Experimental Protocols
Protocol 1: Primary Rat Hippocampal Neuron Culture
This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Papain and DNase I
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Aseptically remove the uterine horns and transfer to a sterile dish containing ice-cold HBSS.
-
Dissect the embryos from the uterine horns and decapitate.
-
Under a dissecting microscope, isolate the brains and then dissect the hippocampi in ice-cold HBSS.
-
Transfer the hippocampal tissue to a tube containing a papain-DNase I solution and incubate at 37°C for 15-20 minutes to dissociate the tissue.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons onto Poly-D-lysine or Poly-L-ornithine coated culture vessels at a desired density.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium. Continue with half-media changes every 3-4 days.
Protocol 2: this compound Treatment of Primary Hippocampal Neurons
This protocol outlines the procedure for applying this compound to cultured primary hippocampal neurons to assess its effects.
Materials:
-
This compound hydrochloride stock solution (e.g., 10 mM in sterile water or DMSO, stored at -20°C)
-
Cultured primary rat hippocampal neurons (e.g., 7-14 days in vitro)
-
Neurobasal medium
Procedure:
-
On the day of the experiment, thaw the this compound stock solution and prepare serial dilutions in pre-warmed Neurobasal medium to achieve the desired final concentrations. Based on the IC50 for norepinephrine inhibition, a starting concentration range of 1 nM to 1 µM is recommended.
-
Carefully remove half of the culture medium from each well containing the primary hippocampal neurons.
-
Add an equal volume of the this compound-containing medium to the respective wells. For control wells, add an equal volume of vehicle-containing medium.
-
Incubate the neurons for the desired duration (e.g., 24-48 hours for viability assays, or shorter durations for signaling pathway studies).
-
Following incubation, proceed with the desired downstream assays.
Protocol 3: Neuronal Viability and Neuroprotection Assays
This protocol provides methods to assess the effect of this compound on neuronal viability and its potential neuroprotective properties against a neurotoxic insult (e.g., glutamate excitotoxicity).
A. MTT Assay for Cell Viability:
-
After this compound treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader. Increased absorbance correlates with higher cell viability.
B. LDH Release Assay for Cytotoxicity:
-
Collect the culture supernatant after this compound treatment.
-
Use a commercial LDH (Lactate Dehydrogenase) cytotoxicity assay kit to measure the amount of LDH released from damaged cells.
-
Measure the absorbance according to the manufacturer's instructions. Increased LDH release indicates higher cytotoxicity.
C. Neuroprotection Assay:
-
Pre-treat the primary hippocampal neurons with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induce neuronal injury by exposing the cells to a neurotoxin such as glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).
-
Remove the neurotoxin-containing medium and replace it with fresh medium (with or without this compound).
-
Incubate for 24 hours.
-
Assess neuronal viability using the MTT or LDH assay as described above. An increase in viability in this compound-treated groups compared to the glutamate-only group indicates neuroprotection.
Visualizations
Signaling Pathway of this compound in Hippocampal Neurons
Caption: this compound's signaling cascade in hippocampal neurons.
Experimental Workflow for Assessing this compound's Neuroprotective Effects
Caption: Workflow for evaluating this compound's neuroprotection.
Logical Relationship of this compound's Effects
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 4. Effects of immobilization stress on hippocampal monoamine release: modification by this compound, a new alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hippocampal alpha2a-adrenergic receptors are located predominantly presynaptically but are also found postsynaptically and in selective astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for culturing low density pure rat hippocampal neurons supported by mature mixed neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method for quantifying Mivazerol in plasma samples
An Application Note and Protocol for the Quantification of Mivazerol in Plasma Samples by High-Performance Liquid Chromatography
This document provides a detailed protocol for the quantitative analysis of this compound in plasma samples using High-Performance Liquid Chromatography (HPLC). The described method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicokinetic studies. While this protocol is based on established bioanalytical principles, it should be fully validated in the end-user's laboratory to ensure compliance with regulatory guidelines.
Introduction
This compound is a selective alpha-2 adrenoceptor agonist. Accurate quantification of this compound in biological matrices like plasma is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. This application note details a reverse-phase HPLC method coupled with UV detection for the determination of this compound in plasma. The protocol covers sample preparation, chromatographic conditions, and validation parameters.
Principle of the Method
The method involves the extraction of this compound and an internal standard (IS) from plasma using protein precipitation.[1][2][3] The separated supernatant is then injected into a reverse-phase HPLC system. The separation is achieved on a C18 column with an isocratic mobile phase, and the analytes are detected by a UV detector. Quantification is based on the peak area ratio of this compound to the internal standard against a calibration curve.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., another suitable, structurally similar compound not present in the matrix)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Formic Acid (analytical grade)
-
Water (HPLC grade, filtered)
-
Control human plasma (with K2EDTA as anticoagulant)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The following conditions are recommended and should be optimized as necessary.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 10 mM Ammonium Acetate buffer (pH 4.5 adjusted with formic acid) (35:65 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector | UV Detector |
| Detection Wavelength | To be determined based on this compound's UV spectrum (typically scanned from 200-400 nm) |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and the Internal Standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to create working standards for calibration curve and quality control samples.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS primary stock solution with the same diluent.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards (CS): Spike appropriate amounts of the this compound working standard solutions into blank plasma to achieve final concentrations ranging from 5 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at three concentration levels: Low (e.g., 15 ng/mL), Medium (e.g., 400 ng/mL), and High (e.g., 800 ng/mL).
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 200 µL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution (10 µg/mL) and vortex briefly.
-
Add 600 µL of cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.[3]
-
Vortex for 30 seconds and transfer to an HPLC vial for injection.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[4][5] Key validation parameters are summarized below.
Linearity and Range
The linearity of the method should be assessed by analyzing calibration standards at a minimum of six concentration levels. The correlation coefficient (r²) should be ≥ 0.99.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 5 - 1000 | > 0.995 |
Accuracy and Precision
The intra-day and inter-day accuracy and precision should be determined by analyzing replicate QC samples (n=5) on the same day and on three different days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 5 | < 20% | ± 20% | < 20% | ± 20% |
| Low | 15 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 400 | < 15% | ± 15% | < 15% | ± 15% |
| High | 800 | < 15% | ± 15% | < 15% | ± 15% |
%CV = Coefficient of Variation; %RE = Relative Error
Selectivity and Specificity
Selectivity is demonstrated by analyzing blank plasma samples from at least six different sources to ensure no significant interfering peaks are observed at the retention times of this compound and the IS.[4]
Recovery
The extraction recovery of this compound is determined by comparing the peak areas from extracted QC samples to the peak areas of unextracted standards at the same concentration.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) |
| Low | 15 | 85 - 115 |
| Medium | 400 | 85 - 115 |
| High | 800 | 85 - 115 |
Stability
The stability of this compound in plasma should be evaluated under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for at least 4 hours.
-
Long-Term Stability: At -80°C for a specified period (e.g., 30 days).
-
Post-Preparative Stability: In the autosampler for the expected duration of the analytical run.
Conclusion
The described HPLC-UV method provides a framework for the reliable quantification of this compound in plasma samples. The protein precipitation extraction technique is straightforward and efficient.[1][3][6] The method demonstrates good performance characteristics in terms of linearity, accuracy, precision, and recovery, making it suitable for routine use in pharmacokinetic and other related studies following successful validation.
References
- 1. ionsource.com [ionsource.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A bioanalytically validated RP-HPLC method for simultaneous quantification of rivaroxaban, paracetamol, and ceftriaxone in human plasma: a combination used for COVID-19 management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Bioanalytical method development and validation of docetaxel and carvacrol in mice plasma using LC-QqQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
Application Notes and Protocols: In Vivo Microdialysis for Measuring Mivazerol's Effect on Neurotransmitters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mivazerol is a selective alpha-2 adrenoceptor agonist that has been investigated for its potential therapeutic effects, including anti-ischemic properties.[1] Its mechanism of action involves the modulation of neurotransmitter release in the central and peripheral nervous systems. In vivo microdialalysis is a powerful technique that allows for the continuous sampling and measurement of extracellular neurotransmitter concentrations in specific brain regions of living animals. This application note provides a detailed protocol for utilizing in vivo microdialysis to assess the impact of this compound on key neurotransmitters such as norepinephrine, dopamine, and serotonin. The provided data and protocols are intended to guide researchers in designing and executing experiments to elucidate the neuropharmacological profile of this compound and similar compounds.
Data Presentation
The following tables summarize the quantitative effects of this compound on neurotransmitter levels as determined by in vivo microdialysis and other relevant in vitro techniques.
Table 1: this compound's Inhibition of KCl-Stimulated Norepinephrine Release in Rat Brain Regions
| Brain Region | IC50 of this compound (M) |
| Hippocampus | 1.5 x 10⁻⁸ |
| Spinal Cord | 5 x 10⁻⁸ |
| Rostrolateral Ventricular Medulla | 1 x 10⁻⁷ |
| Nucleus Tractus Solitarii | 7.5 x 10⁻⁸ |
Data extracted from Gilsbach et al., 1996.[2]
Table 2: Effect of this compound on Immobilization Stress-Induced Neurotransmitter Release in Rat Hippocampus
| Neurotransmitter | Stress-Induced Increase (% of Baseline) | Effect of this compound (2.5, 8.0, and 25 µg/kg, i.v.) |
| Norepinephrine (NE) | 177 ± 28% | Complete prevention |
| Dopamine (DA) | 209 ± 46% | Complete prevention |
| 3,4-dihydroxyphenylacetic acid (DOPAC) | 337 ± 72% | Complete prevention |
Data extracted from Tobe et al., 1996.[1]
Table 3: Effect of this compound on Basal and Spontaneous Neurotransmitter Release in Rat Hippocampus
| Neurotransmitter | This compound (8.0 µg/kg, i.v.) Effect on Basal Outflow | This compound Effect on Spontaneous Release |
| Norepinephrine (NE) | No effect | Not specified |
| Dopamine (DA) | No effect | Not specified |
| 3,4-dihydroxyphenylacetic acid (DOPAC) | No effect | Not specified |
| Serotonin (5-HT) | Not specified | Decreased |
Data extracted from Tobe et al., 1996.[1]
Signaling Pathway
This compound exerts its effects by acting as an agonist at alpha-2 adrenergic receptors, which are G-protein coupled receptors. The activation of these presynaptic autoreceptors leads to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in neurotransmitter release.
Caption: this compound's signaling pathway.
Experimental Protocols
This section outlines a detailed protocol for an in vivo microdialysis experiment to measure the effect of this compound on neurotransmitter levels in the rat hippocampus.
1. Materials and Reagents
-
Male Sprague-Dawley rats (250-300 g)
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane)
-
Guide cannulae
-
Surgical instruments
-
Stereotaxic apparatus
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)
-
Mobile phase and standards for norepinephrine, dopamine, and serotonin
2. Experimental Workflow
Caption: In vivo microdialysis experimental workflow.
3. Detailed Methodology
3.1. Animal Preparation and Surgery
-
House rats individually in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week before surgery.
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Mount the animal in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region (e.g., hippocampus: AP -3.8 mm, ML ±2.5 mm, DV -2.8 mm from bregma).
-
Implant a guide cannula just above the target region and secure it to the skull with dental cement and jeweler's screws.
-
Suture the scalp and allow the animal to recover for at least 7 days.
3.2. Microdialysis Procedure
-
On the day of the experiment, gently restrain the rat and insert the microdialysis probe through the guide cannula into the hippocampus.
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a 2-hour equilibration period for the neurotransmitter levels to stabilize.
-
Collect baseline dialysate samples every 20 minutes for at least one hour (3-4 samples).
-
Administer this compound (e.g., 2.5, 8.0, or 25 µg/kg, intravenously or intraperitoneally) or vehicle (saline).
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin to verify probe placement histologically.
3.3. Sample Analysis
-
Immediately after collection, add a small volume of antioxidant solution (e.g., perchloric acid) to each sample to prevent neurotransmitter degradation.
-
Analyze the samples using an HPLC-ECD system optimized for the detection of norepinephrine, dopamine, and serotonin.
-
Quantify the neurotransmitter concentrations by comparing the peak areas to those of external standards.
3.4. Data Analysis
-
Express the neurotransmitter concentrations as a percentage of the average baseline levels.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound treatment with the vehicle control group.
-
A p-value of < 0.05 is typically considered statistically significant.
Discussion and Conclusion
The provided data and protocols demonstrate that in vivo microdialysis is a valuable tool for characterizing the effects of this compound on neurotransmitter systems. The results from the cited studies indicate that this compound effectively reduces the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system, which is consistent with its mechanism of action as an alpha-2 adrenoceptor agonist.[2] Furthermore, its ability to prevent stress-induced increases in norepinephrine and dopamine in the hippocampus suggests a potential role in modulating the neurochemical response to stress.[1] The observed decrease in spontaneous serotonin release also warrants further investigation into this compound's broader effects on monoaminergic systems.
Researchers utilizing this application note should carefully consider experimental parameters such as the choice of anesthetic, microdialysis probe characteristics, and the analytical sensitivity of their HPLC system, as these can all influence the outcome of the study. Histological verification of probe placement is crucial for ensuring the accuracy of the data. By following the detailed protocols and utilizing the provided data as a reference, researchers can effectively employ in vivo microdialysis to investigate the neuropharmacology of this compound and other alpha-2 adrenoceptor agonists, contributing to a better understanding of their therapeutic potential.
References
- 1. Effects of immobilization stress on hippocampal monoamine release: modification by this compound, a new alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel alpha2-agonist and potential anti-ischemic drug, inhibits KC1-stimulated neurotransmitter release in rat nervous tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Mivazerol Hydrochloride for In Vivo Infusion Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Mivazerol hydrochloride for in vivo infusion studies. This compound hydrochloride is a selective alpha-2 adrenoceptor agonist.[1] These guidelines are intended to ensure the accurate and safe preparation of this compound for administration in preclinical research settings.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound hydrochloride is essential for its proper handling and formulation.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₂ClN₃O₂ | PubChem |
| Molecular Weight | 253.68 g/mol | PubChem[2] |
| IUPAC Name | 2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzamide;hydrochloride | PubChem[2] |
| Synonyms | UCB-22073, 3-((1H-imidazol-4-yl)methyl)-2-hydroxybenzamide hydrochloride | PubChem[2] |
Vehicle Selection and Preparation
Based on available literature, sterile 0.9% sodium chloride (normal saline) is a suitable vehicle for the intravenous administration of this compound hydrochloride in in vivo studies.
Experimental Protocols
The following protocols are based on dosages reported in peer-reviewed literature for both rodent models and human clinical trials. Researchers should adjust concentrations and infusion rates based on their specific experimental design and animal model.
Protocol 1: Continuous Intravenous Infusion in Rats
This protocol is adapted from studies investigating the hemodynamic effects of this compound in anesthetized rats.[3]
Objective: To achieve a steady-state plasma concentration of this compound.
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% Sodium Chloride for Injection, USP
-
Sterile vials and syringes
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate the required amount of this compound hydrochloride:
-
Determine the desired infusion dose (e.g., 3.75, 7.5, or 15 µg/kg/h).[3]
-
Calculate the total amount of drug needed based on the infusion rate, duration, and the weight of the animal.
-
-
Prepare the stock solution:
-
Aseptically weigh the required amount of this compound hydrochloride powder.
-
Dissolve the powder in a known volume of sterile 0.9% sodium chloride to create a concentrated stock solution. Ensure complete dissolution by gentle vortexing or swirling.
-
-
Prepare the infusion solution:
-
Dilute the stock solution with sterile 0.9% sodium chloride to the final desired concentration for infusion. The final concentration will depend on the infusion pump flow rate and the animal's weight.
-
-
Administration:
-
Administer the solution via a calibrated infusion pump connected to a catheterized vein (e.g., femoral or jugular vein).
-
Ensure the infusion rate is accurately set to deliver the desired dose in µg/kg/h.
-
Data Presentation: Recommended Infusion Doses in Rats
| Infusion Dose (µg/kg/h) | Species | Route of Administration |
| 3.75 | Rat | Intravenous |
| 7.5 | Rat | Intravenous |
| 15 | Rat | Intravenous |
Protocol 2: Bolus and Continuous Infusion (Human Clinical Trial Protocol Adaptation)
This protocol is adapted from a study conducted in patients and can be scaled down for preclinical models, providing a different dosing strategy.
Objective: To rapidly achieve a therapeutic concentration followed by a maintenance infusion.
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% Sodium Chloride for Injection, USP
-
Sterile vials and syringes
-
Appropriate PPE
Procedure:
-
Calculate the required amount of this compound hydrochloride:
-
Determine the desired initial bolus dose (e.g., adapted from the 4 µg/kg human dose).
-
Determine the desired continuous infusion rate (e.g., adapted from the 1.5 µg/kg/h human dose).
-
-
Prepare the stock and infusion solutions as described in Protocol 1.
-
Administration:
-
Administer the calculated bolus dose over a short period (e.g., 10 minutes).
-
Immediately following the bolus, begin the continuous infusion at the predetermined rate.
-
Data Presentation: Human Intravenous Infusion Protocol
| Phase | Dose | Duration |
| Initial Bolus | 4 µg/kg | 10 minutes |
| Continuous Infusion | 1.5 µg/kg/h | As required |
Mandatory Visualizations
Signaling Pathway of Alpha-2 Adrenergic Agonists
This compound acts as an agonist at alpha-2 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).
Caption: Alpha-2 adrenergic receptor signaling pathway.
Experimental Workflow for In Vivo Infusion
This diagram outlines the key steps for preparing and administering this compound hydrochloride for an in vivo infusion study.
Caption: Experimental workflow for this compound infusion.
References
- 1. This compound, a novel compound with high specificity for alpha 2 adrenergic receptors: binding studies on different human and rat membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | C11H12ClN3O2 | CID 60783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, a new alpha 2-adrenergic agonist, blunts cardiovascular effects following surgical stress in pentobarbital-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing poor aqueous solubility of Mivazerol for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Mivazerol in in vitro assays.
Troubleshooting Guide
Problem: My this compound powder is not dissolving in aqueous buffers (e.g., PBS, cell culture media).
Cause: this compound, as a free base, has low aqueous solubility. Direct dissolution in aqueous solutions is often challenging. The hydrochloride salt of this compound is expected to have improved aqueous solubility, but may still present challenges depending on the desired concentration.
Solution:
-
Use this compound Hydrochloride: Whenever possible, use the hydrochloride salt form of this compound, as it is generally more water-soluble than the free base.
-
Employ a Co-solvent: For initial stock solutions, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice.
-
Consider Cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.[1][2][3][4]
Problem: After preparing a stock solution in DMSO, my this compound precipitates when I dilute it into my aqueous assay buffer or cell culture medium.
Cause: This is a common issue when the concentration of the poorly soluble compound exceeds its solubility limit in the final aqueous solution, even with a small percentage of co-solvent.
Solution:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent effects on cells and protein targets.[5] However, the tolerable DMSO concentration is cell-line dependent and should be determined empirically.
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions, gradually decreasing the DMSO concentration. This can prevent the compound from crashing out of solution.
-
Warm the Aqueous Medium: Gently warming the aqueous buffer or cell culture medium to 37°C before adding the this compound stock can sometimes help maintain solubility.
-
Increase Mixing: Ensure vigorous mixing or vortexing immediately after adding the stock solution to the aqueous medium to facilitate rapid and uniform dispersion.
-
Prepare Fresh Dilutions: Do not store working solutions of this compound in aqueous buffers for extended periods, as precipitation can occur over time. Prepare fresh dilutions for each experiment.
Problem: I am observing unexpected or inconsistent results in my in vitro assay after using a solubilizing agent for this compound.
Cause: The solubilizing agent itself can interfere with the assay. DMSO can affect cell viability, enzyme activity, and receptor-ligand binding.[6][7] Cyclodextrins can also interact with cell membranes and proteins.
Solution:
-
Include a Vehicle Control: Always include a control group that is treated with the same concentration of the solubilizing agent (e.g., DMSO, cyclodextrin solution) without this compound. This will help to distinguish the effects of the compound from the effects of the solvent.
-
Determine the Maximum Tolerated Solvent Concentration: Before conducting your main experiments, perform a dose-response experiment with the solubilizing agent alone to determine the highest concentration that does not significantly affect your assay readout (e.g., cell viability, receptor activation).
-
Consider Alternative Solubilizing Agents: If DMSO or a specific cyclodextrin is causing interference, consider other options. For example, ethanol can be used as a co-solvent, or different types of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) could be tested.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The maximum tolerated DMSO concentration is cell-line specific. As a general guideline, the final concentration of DMSO in cell-based assays should be kept below 0.5%, and ideally at 0.1% or lower, to minimize cytotoxicity and other off-target effects. It is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.
Q3: How can I use cyclodextrins to improve this compound solubility?
A3: Cyclodextrins form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility. To use cyclodextrins, you can prepare a solution of the cyclodextrin in your aqueous buffer and then add the this compound powder to this solution while stirring. The formation of the inclusion complex may be facilitated by gentle heating or sonication. The specific type of cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) and its concentration may need to be optimized.
Q4: Can I store my this compound stock solution? If so, under what conditions?
A4: this compound stock solutions in DMSO can typically be stored at -20°C or -80°C for several months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Aqueous working solutions of this compound are generally not recommended for long-term storage and should be prepared fresh for each experiment.
Q5: My cell culture medium turns cloudy or a precipitate forms after adding this compound. What should I do?
A5: This indicates that the this compound has precipitated. Refer to the troubleshooting guide above for solutions, which include optimizing the DMSO concentration, using a stepwise dilution method, and ensuring proper mixing. It is also important to rule out other causes of precipitation in cell culture, such as contamination or issues with the media components themselves.
Quantitative Data Summary
| Solubilizing Agent | Typical Stock Concentration | Recommended Final Concentration in Assay | Key Considerations |
| DMSO | 10-50 mM | < 0.5% (ideally ≤ 0.1%) | Cell line-dependent toxicity; can affect protein function. |
| Ethanol | 10-50 mM | < 1% | Can have effects on cell metabolism and membrane integrity. |
| β-Cyclodextrins | Varies (e.g., 1-10% w/v) | Dependent on the specific cyclodextrin and assay | Can extract cholesterol from cell membranes; potential for cytotoxicity at higher concentrations.[2][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required amount of this compound hydrochloride to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weigh the this compound hydrochloride powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution, but avoid excessive heat.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium or assay buffer
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the pre-warmed cell culture medium to achieve the final desired concentrations.
-
Example for a 10 µM working solution from a 10 mM stock:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of medium (yields a 100 µM solution). Mix well.
-
Prepare the final working solution by adding 100 µL of the 100 µM intermediate dilution to 900 µL of medium. Mix well.
-
-
-
Ensure that the final DMSO concentration in all working solutions (including the vehicle control) is consistent and below the predetermined toxicity level for your cell line.
-
Use the freshly prepared working solutions immediately in your experiment.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RPMI 1640 Medium, 100 mL - FAQs [thermofisher.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. This compound hydrochloride | C11H12ClN3O2 | CID 60783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Mivazerol concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Mivazerol in experiments and avoid off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective alpha-2 adrenergic receptor agonist. Its primary mechanism involves binding to and activating alpha-2 adrenoceptors, which are G-protein coupled receptors. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In the nervous system, this cascade results in the inhibition of norepinephrine release from presynaptic nerve terminals. This sympatholytic effect is the basis for its potential therapeutic applications in cardiovascular conditions.
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for alpha-2 adrenoceptors, it can interact with other receptors at higher concentrations. The primary off-target binding sites identified are alpha-1 adrenoceptors and 5-HT1A serotonin receptors. Binding to these and other receptors is significantly weaker than to its primary target, meaning off-target effects are more likely to be observed at elevated concentrations. A summary of its binding affinity (Ki) for various receptors can be found in Table 1.
Q3: How can I determine the optimal concentration of this compound for my experiment while minimizing off-target effects?
A3: The optimal concentration of this compound depends on the specific cell type or experimental model. It is crucial to perform a dose-response curve to determine the lowest concentration that elicits the desired on-target effect. To minimize off-target effects, it is recommended to use the lowest effective concentration and to perform counter-screening assays against known off-target receptors (e.g., alpha-1 adrenoceptor and 5-HT1A receptor) if your experimental system is sensitive to their modulation. The experimental workflow in Figure 2 outlines a systematic approach to determining the optimal concentration.
Q4: Are there any known effects of this compound on protein kinases?
A4: There is currently no comprehensive public data available on the kinase inhibition profile of this compound. As it was not developed as a kinase inhibitor, it is not expected to have broad and potent kinase-inhibiting activity. However, to ensure that observed experimental effects are not due to off-target kinase inhibition, researchers can perform a kinase inhibitor profiling assay. A general protocol for such an assay is provided in the Experimental Protocols section.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental results | - Inconsistent this compound concentration- Cell passage number variability- Inconsistent incubation times | - Prepare fresh dilutions of this compound for each experiment from a validated stock solution.- Use cells within a consistent and narrow passage number range.- Ensure precise and consistent timing for all experimental steps. |
| Unexpected or off-target effects observed | - this compound concentration is too high, leading to engagement of secondary targets.- The experimental model is particularly sensitive to alpha-1 or 5-HT1A receptor modulation. | - Perform a dose-response experiment to identify the minimal effective concentration.- Refer to Table 1 for Ki values of off-target receptors and consider if these are relevant in your system.- Use selective antagonists for alpha-1 and 5-HT1A receptors as controls to confirm the off-target effect. |
| No observable on-target effect | - this compound concentration is too low.- Degraded this compound stock solution.- Low or absent expression of alpha-2 adrenoceptors in the experimental model. | - Increase the concentration of this compound in a stepwise manner.- Use a fresh, validated stock of this compound.- Confirm the expression of alpha-2 adrenoceptors in your cells or tissue using techniques like qPCR, Western blot, or radioligand binding. |
| Cell death or cytotoxicity observed | - this compound concentration is excessively high.- Contamination of cell culture. | - Determine the cytotoxic concentration of this compound using an MTT assay (see Experimental Protocols).- Ensure aseptic techniques and test for mycoplasma contamination. |
Data Presentation
Table 1: this compound Receptor Binding Affinity Profile
This table summarizes the equilibrium dissociation constants (Ki) of this compound for its primary target (alpha-2 adrenoceptors) and various off-target receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Ki (nM) | Reference |
| Alpha-2 Adrenoceptor (α2A) | 37 | [1] |
| Alpha-1 Adrenoceptor (α1) | 4,400 | [1] |
| 5-HT1A Receptor | 530 | [1] |
| Beta-1 Adrenoceptor (β1) | > 37,000 | [1] |
| Beta-2 Adrenoceptor (β2) | > 37,000 | [1] |
| D1 Dopamine Receptor | > 37,000 | [1] |
| D2 Dopamine Receptor | > 37,000 | [1] |
| M1 Muscarinic Receptor | > 37,000 | [1] |
| M2 Muscarinic Receptor | > 37,000 | [1] |
| M3 Muscarinic Receptor | > 37,000 | [1] |
| 5-HT2 Receptor | > 37,000 | [1] |
Table 2: this compound IC50 Values for Inhibition of Neurotransmitter Release
This table presents the half-maximal inhibitory concentration (IC50) of this compound for the inhibition of KCl-stimulated norepinephrine release in different rat nervous tissues.
| Tissue | IC50 (nM) | Reference |
| Hippocampus | 15 | [2] |
| Spinal Cord | 50 | [2] |
| Rostrolateral Ventricular Medulla | 100 | [2] |
| Nucleus Tractus Solitarii | 75 | [2] |
Mandatory Visualizations
Experimental Protocols
Radioligand Binding Assay for Alpha-2 Adrenoceptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the alpha-2 adrenoceptor.
Materials:
-
Cell membranes expressing the alpha-2 adrenoceptor.
-
[3H]-RX821002 (radioligand).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add cell membranes, [3H]-RX821002 at a concentration near its Kd, and varying concentrations of this compound or vehicle.
-
For non-specific binding control wells, add a high concentration of a known non-radiolabeled alpha-2 antagonist (e.g., yohimbine).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of this compound concentration and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic potential of this compound on a specific cell line.
Materials:
-
Cells of interest.
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only control wells.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot cell viability against this compound concentration and determine the IC50 value (the concentration that reduces cell viability by 50%).
In Vitro Kinase Inhibition Assay (Representative Protocol)
Objective: To assess the potential of this compound to inhibit the activity of a specific protein kinase.
Materials:
-
Purified recombinant kinase.
-
Kinase-specific substrate (peptide or protein).
-
This compound.
-
ATP.
-
Kinase reaction buffer (composition varies depending on the kinase).
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar).
-
White, opaque 96- or 384-well plates.
-
Plate reader capable of luminescence or fluorescence detection.
Procedure:
-
Prepare a serial dilution of this compound.
-
In a white, opaque plate, add the kinase, its substrate, and varying concentrations of this compound or vehicle.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP or the ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
The signal will be proportional (or inversely proportional) to the kinase activity.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.
-
This assay can be performed in parallel for a large panel of kinases to obtain a comprehensive inhibition profile.
References
- 1. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel alpha2-agonist and potential anti-ischemic drug, inhibits KC1-stimulated neurotransmitter release in rat nervous tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of Experimental Hypothermia on Mivazerol's Bradycardic Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the interaction between experimental hypothermia and the bradycardic effects of Mivazerol. All information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound on heart rate, and what is its mechanism of action?
A1: this compound is a selective alpha-2 adrenoceptor agonist that produces a dose-dependent decrease in heart rate (bradycardia).[1][2] Its mechanism of action involves binding to and activating alpha-2 adrenergic receptors, which are G-protein coupled receptors associated with the inhibitory G-protein (Gi).[3] Activation of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP mimics the effect of reduced sympathetic tone on the heart's pacemaker cells, resulting in a slowed heart rate.[3][4]
Q2: How does experimental hypothermia influence the bradycardic effect of this compound?
A2: Experimental mild hypothermia has been shown to significantly amplify the bradycardic effect of this compound.[1] In a key study, the decrease in heart rate produced by this compound was more pronounced in rats maintained at a core body temperature of 35.5 ± 0.3 °C compared to normothermic rats at 37.5 ± 0.3 °C.[1]
Q3: What is the proposed mechanism for this amplification of this compound's effects by hypothermia?
A3: While the precise molecular mechanism is not fully elucidated in the context of this compound, the enhancement of its bradycardic effect during hypothermia is likely due to temperature-induced changes in the alpha-2 adrenergic signaling pathway. Hypothermia can alter the fluidity of cell membranes, potentially affecting G-protein coupling and receptor-ligand binding kinetics. This could lead to a more efficient or prolonged activation of the Gi protein by this compound, resulting in a greater reduction of cAMP and a more pronounced decrease in heart rate.
Q4: Does this compound affect mean arterial pressure under these experimental conditions?
A4: In the primary study, this compound did not induce any significant change in mean arterial pressure in either normothermic or mildly hypothermic rats, indicating a selective effect on heart rate at the doses studied.[1]
II. Data Presentation
The following tables summarize the key findings from a pivotal study investigating the dose-dependent bradycardic effects of this compound under normothermic and mild hypothermic conditions in pentobarbital-anesthetized rats.
Table 1: Experimental Temperature Conditions
| Group | Target Rectal Temperature (°C) |
| Normothermic | 37.5 ± 0.3 |
| Mildly Hypothermic | 35.5 ± 0.3 |
Data from a study on pentobarbital-anesthetized rats.[1]
Table 2: Qualitative Dose-Response of this compound on Heart Rate
| Condition | This compound Effect on Heart Rate |
| Normothermic | Dose-dependent decrease |
| Mildly Hypothermic | More pronounced dose-dependent decrease |
This table reflects the qualitative findings that this compound's bradycardic effect is amplified by mild hypothermia.[1] Specific quantitative data on heart rate changes at different this compound concentrations were not available in the cited abstract.
III. Experimental Protocols
This section provides a detailed methodology for replicating the key experiments on the effects of hypothermia on this compound-induced bradycardia, based on the available literature.
Key Experiment: this compound-Induced Bradycardia in Normothermic vs. Hypothermic Rats
Objective: To determine if mild hypothermia alters the dose-dependent bradycardic response to this compound in anesthetized rats.
Animal Model: Male Sprague-Dawley rats.
Anesthesia: Pentobarbital anesthesia.
Surgical Preparation:
-
Anesthetize the rat with pentobarbital.
-
Cannulate the femoral artery for the measurement of blood pressure and heart rate.
-
Cannulate the femoral vein for intravenous infusion of this compound or vehicle.
-
Intubate the trachea and provide artificial ventilation.
Temperature Control:
-
Normothermic Group: Maintain rectal temperature at 37.5 ± 0.3 °C using a heating pad or other suitable method.
-
Hypothermic Group: Induce and maintain mild hypothermia with a rectal temperature of 35.5 ± 0.3 °C, likely through surface cooling methods.
Drug Administration:
-
Prepare a stock solution of this compound hydrochloride in a suitable vehicle (e.g., normal saline).
-
Administer this compound as a dose-dependent intravenous infusion. Doses used in a similar study were 3.75, 7.5, and 15 µg/kg/h.[2]
-
A control group should receive an intravenous infusion of the vehicle alone.
Data Acquisition:
-
Continuously monitor and record mean arterial pressure and heart rate from the arterial cannula.
-
Ensure stable baseline readings before initiating the drug or vehicle infusion.
-
Record the hemodynamic parameters throughout the infusion period.
IV. Mandatory Visualizations
Signaling Pathway of this compound-Induced Bradycardia
Caption: this compound's signaling pathway leading to bradycardia.
Experimental Workflow
Caption: Workflow for the this compound and hypothermia experiment.
V. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unstable Baseline Heart Rate or Blood Pressure | - Anesthetic depth is too light or too deep.- Animal is stressed.- Inadequate temperature control. | - Adjust the anesthetic infusion rate. Ensure a stable plane of anesthesia before proceeding.- Allow for an adequate acclimation period after surgery before recording baseline data.- Verify the accuracy and stability of the rectal temperature probe and heating/cooling system. |
| High Variability in Bradycardic Response to this compound | - Inaccurate drug concentration or infusion rate.- Animal-to-animal physiological variability.- Subtle differences in anesthetic depth. | - Double-check all drug calculations and the calibration of the infusion pump.- Increase the number of animals per group to improve statistical power.- Maintain a consistent and monitored level of anesthesia throughout the experiment for all animals. |
| Difficulty Maintaining Target Hypothermic Temperature | - Inefficient cooling method.- Shivering response in the animal. | - Use a surface cooling system with feedback control. Ensure good contact between the animal and the cooling surface.- Deepen the level of anesthesia slightly if shivering occurs, as this can counteract the cooling efforts. |
| No Significant Bradycardic Effect Observed | - this compound solution has degraded.- Incorrect route of administration or blocked IV line.- Dose is too low. | - Prepare fresh drug solutions for each experiment.- Confirm the patency of the intravenous catheter with a small saline flush before drug administration.- Verify the dose-response relationship and consider using a higher dose if no effect is seen at lower concentrations. |
| Sudden and Severe Drop in Blood Pressure | - this compound dose is too high, leading to off-target effects.- Anesthetic overdose.- Hemorrhage at a surgical site. | - Immediately stop the this compound infusion. Re-evaluate the dosing regimen.- Reduce the anesthetic rate and provide supportive care.- Check all surgical sites for any signs of bleeding. |
References
- 1. Bradycardia induced by this compound, a selective alpha 2-adrenoceptor agonist, is amplified during mild hypothermia in the pentobarbital-anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new alpha 2-adrenergic agonist, blunts cardiovascular effects following surgical stress in pentobarbital-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Mivazerol Stability in Physiological Buffers
This technical support center provides guidance on preventing the degradation of Mivazerol in physiological buffer solutions. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Publicly available data on the specific degradation kinetics and pathways of this compound is limited. The following guidance is based on general principles of drug stability, with specific considerations for the functional groups present in the this compound structure (imidazole, phenol, and benzamide). All experimental protocols and quantitative data are provided as illustrative examples and should be adapted and validated for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause this compound degradation in physiological buffers?
A1: Based on its chemical structure, this compound is susceptible to degradation through several mechanisms:
-
pH-dependent hydrolysis: The benzamide linkage may be susceptible to hydrolysis, particularly at non-optimal pH values.
-
Oxidation: The phenolic hydroxyl group and the imidazole ring are prone to oxidation, which can be catalyzed by light, metal ions, and dissolved oxygen.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the molecule.
-
Temperature: Elevated temperatures will accelerate the rate of all chemical degradation pathways.
Q2: What is the optimal pH range for storing this compound solutions?
A2: While specific data for this compound is unavailable, for many pharmaceutical compounds, a slightly acidic to neutral pH (typically pH 4-7) provides the best stability. It is crucial to perform a pH stability study to determine the optimal pH for your specific application.
Q3: Are there any buffer components I should avoid?
A3: Certain buffer components can accelerate degradation. For instance, phosphate buffers can sometimes catalyze hydrolysis. It is advisable to evaluate the stability of this compound in a few different buffer systems (e.g., citrate, acetate, phosphate) to identify the most suitable one. Additionally, ensure that all buffer reagents are of high purity to minimize contamination with metal ions that can catalyze oxidation.
Q4: How should I store my this compound stock solutions?
A4: To maximize stability, this compound stock solutions should be:
-
Stored at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C).
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepared in a buffer at the optimal pH.
-
Purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound potency over a short period in solution. | 1. Suboptimal pH: The pH of the buffer may be promoting hydrolysis. 2. Oxidation: The solution may be exposed to oxygen or metal ion contaminants. 3. Photodegradation: Exposure to ambient or UV light. | 1. Conduct a pH stability study: Analyze this compound stability across a range of pH values (e.g., pH 3-8) to identify the optimal pH. 2. Deoxygenate solutions: Sparge buffers with nitrogen or argon. Consider adding a chelating agent like EDTA to scavenge metal ions. 3. Protect from light: Store solutions in amber vials or in the dark. |
| Appearance of unknown peaks in HPLC analysis. | 1. Degradation Products: These are likely degradation products of this compound. 2. Buffer Interaction: The buffer components may be reacting with this compound. | 1. Characterize degradation products: Use techniques like LC-MS to identify the structure of the degradation products. This can provide insight into the degradation pathway. 2. Test alternative buffers: Evaluate this compound stability in different buffer systems. |
| Precipitation of this compound from solution. | 1. Solubility Issues: The concentration of this compound may exceed its solubility in the chosen buffer. 2. pH Shift: A change in pH could affect the ionization state and solubility of this compound. | 1. Determine solubility: Experimentally determine the solubility of this compound in your buffer system. 2. Ensure pH stability: Use a buffer with sufficient buffering capacity to maintain a constant pH. |
Data Presentation
Table 1: Hypothetical pH-Dependent Degradation of this compound at 37°C
| pH | Buffer System | Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 3.0 | 0.1 M Citrate | 0.085 | 8.2 |
| 5.0 | 0.1 M Acetate | 0.021 | 33.0 |
| 7.4 | 0.1 M Phosphate | 0.055 | 12.6 |
| 9.0 | 0.1 M Borate | 0.150 | 4.6 |
This table presents hypothetical data to illustrate the expected trend of pH-dependent degradation. Actual values must be determined experimentally.
Table 2: Example of Forced Degradation Study Conditions for this compound
| Stress Condition | Reagent/Condition | Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | Hydrolysis of the benzamide bond. |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | Hydrolysis of the benzamide bond. |
| Oxidation | 3% H₂O₂ | 24 hours | Oxidation of the phenol and/or imidazole ring. |
| Photodegradation | UV light (254 nm) | 8 hours | Photolytic cleavage or rearrangement. |
| Thermal Degradation | 60°C | 48 hours | Acceleration of all degradation pathways. |
Experimental Protocols
Protocol 1: pH Stability Study of this compound
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, acetate, phosphate, borate) covering a pH range from 3 to 9.
-
Preparation of this compound Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or methanol). Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C or 50°C) in a temperature-controlled chamber. Protect all samples from light.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of the line will be the negative of the first-order degradation rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Optimization:
-
Aqueous Phase: Begin with a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0).
-
Organic Phase: Use acetonitrile or methanol as the organic modifier.
-
Gradient Elution: Develop a gradient elution method to separate this compound from its potential degradation products.
-
-
Forced Degradation: Subject this compound to forced degradation conditions (as outlined in Table 2) to generate degradation products.
-
Method Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent this compound peak and from each other.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the this compound peak is not co-eluting with any degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a this compound pH stability study.
Caption: Troubleshooting logic for this compound degradation.
Mivazerol interference with common fluorescent neuroscience probes
Disclaimer: Mivazerol is a selective alpha-2 adrenergic receptor agonist that was investigated for its potential anti-ischemic properties.[1] While its development was discontinued, its mechanism of action provides a valuable framework for understanding potential interactions in neuroscience research.[2] This guide addresses hypothetical and potential interferences with common fluorescent probes based on its known pharmacological class.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective alpha-2 adrenergic receptor agonist.[1] Its primary mechanism involves binding to and activating alpha-2 adrenergic receptors, which are G-protein coupled receptors.[3] This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and hyperpolarization of neurons.[4][5] In the central nervous system, this action can suppress the release of various neurotransmitters, including norepinephrine and glutamate.[3][6][7]
Q2: Could this compound itself be fluorescent and directly interfere with my signal?
Many small molecules can exhibit intrinsic fluorescence (autofluorescence) or absorb light in the same spectral range as fluorescent probes, a phenomenon known as the inner filter effect.[8] While there is no specific data on this compound's fluorescent properties, this is a potential source of artifact. It is crucial to perform control experiments to test for this compound's autofluorescence or quenching properties using your specific imaging parameters.[9][10]
Q3: How might this compound's pharmacological action indirectly affect signals from my fluorescent probes?
This is the most likely source of interference. Since this compound modulates neuronal activity, it can cause real physiological changes that are reported by your probe. For example:
-
Genetically Encoded Calcium Indicators (GECIs) (e.g., GCaMP, jRGECO1a): By suppressing neuronal firing and neurotransmitter release, this compound can lead to a decrease in intracellular calcium transients.[4] This would be observed as a reduction in the GCaMP or jRGECO1a signal.[11][12]
-
Neurotransmitter Sensors (e.g., dLight): this compound's primary action is to reduce norepinephrine release.[3] If you are using a norepinephrine sensor, you should expect a signal decrease. Due to network effects, it could also modulate the release of other neurotransmitters like dopamine, which would be reported by a sensor like dLight.
-
Voltage Indicators: By causing hyperpolarization of the neuronal membrane, this compound would be expected to alter the signal from genetically encoded voltage indicators.[5]
Q4: What are the essential control experiments to perform when using this compound?
The two most critical controls are:
-
Vehicle Control: Apply the vehicle solution (the solution this compound is dissolved in, without this compound) to ensure that the solvent itself does not cause any changes in fluorescence or neuronal activity.
-
Pharmacological Blockade: After observing an effect with this compound, apply a selective alpha-2 adrenergic receptor antagonist (e.g., yohimbine, rauwolscine).[7][13] If the effect of this compound is reversed or blocked by the antagonist, it strongly suggests the observed changes are due to its specific action on alpha-2 receptors and not an artifact.
Data Summary Tables
Table 1: Spectral Properties of Common Fluorescent Neuroscience Probes
| Probe Family | Example(s) | Excitation Max (nm) | Emission Max (nm) | Primary Use |
| Green Calcium Indicators | GCaMP6s, GCaMP6f | ~488 | ~510 | Calcium Imaging |
| Red Calcium Indicators | jRGECO1a | ~561 | ~584 | Calcium Imaging[14] |
| Green Fluorescent Proteins | EGFP | ~488 | ~509 | Anatomical Labeling |
| Red Fluorescent Proteins | mCherry, tdTomato | ~587 | ~610 | Anatomical Labeling |
| Dopamine Sensors | dLight1.2 | ~488 | ~520 | Dopamine Dynamics |
Note: Spectral properties can vary slightly based on the specific variant and local environment.
Table 2: Summary of Potential this compound Interference Mechanisms
| Probe Type | Direct Interference (Artifact) | Indirect Interference (Pharmacological Effect) |
| Calcium Indicators | Possible: Autofluorescence or quenching. Requires testing. | Highly Likely: Decreased signal due to suppression of neuronal activity and Ca2+ influx.[4] |
| Neurotransmitter Sensors | Possible: Autofluorescence or quenching. Requires testing. | Highly Likely: Altered signal reflecting changes in neurotransmitter release (e.g., decreased norepinephrine).[7] |
| Voltage Indicators | Possible: Autofluorescence or quenching. Requires testing. | Highly Likely: Signal change corresponding to membrane hyperpolarization.[5] |
| Anatomical Labels (GFP/RFP) | Possible: Autofluorescence or quenching. Requires testing. | Unlikely to have a direct pharmacological effect on the fluorophore itself. |
Visual Guides: Pathways and Protocols
Caption: this compound's signaling pathway.
Caption: Experimental workflow for testing interference.
Caption: Troubleshooting logic for unexpected signal changes.
Troubleshooting Guide
Q: My fluorescence signal decreased significantly after applying this compound. Is this a real effect or an artifact?
A: This could be either. Follow these steps:
-
Check Vehicle Control: Did applying the vehicle alone cause any change? If so, the issue may be with your solvent or solution stability.[15]
-
Perform Antagonist Test: Apply an alpha-2 antagonist like yohimbine. If the antagonist reverses the signal decrease, you are likely observing a true pharmacological effect of this compound suppressing your cells' activity.[13]
-
Consider Artifacts: If the antagonist does not reverse the effect, the change may be an artifact. Test whether this compound at the working concentration is autofluorescent in your buffer or quenches your probe's fluorescence using an in vitro preparation (see Protocol 1).[16][17]
Q: I see a change in the baseline fluorescence, not just the activity-dependent transients. What does this mean?
A: A baseline shift can indicate several things:
-
Tonic Activity Change: this compound may be suppressing a tonic level of baseline neuronal activity, leading to a true physiological change in your probe's resting state.
-
pH Change: Ensure your this compound solution does not alter the pH of your recording medium, as many fluorescent proteins are pH-sensitive.
-
Direct Interaction: It could be a direct chemical interaction or quenching effect. This is less likely but can be tested with the in vitro protocol below.[9]
Q: My imaging experiment has high background noise after this compound application. How can I fix this?
A: High background can be caused by several factors.[16]
-
Check for Precipitation: Ensure this compound is fully dissolved in your solution. Precipitate can cause light scatter, increasing background noise.[9]
-
Test for Autofluorescence: Place a droplet of your this compound-containing solution on a slide and image it with the same settings used for your experiment. If you see a signal, this compound is autofluorescent at that wavelength.[8]
-
Optimize Imaging Parameters: You may need to adjust your gain or exposure settings. However, be sure to use the same settings for your control and experimental conditions to allow for valid comparison.[18]
Experimental Protocols
Protocol 1: In Vitro Autofluorescence and Quenching Assay
Objective: To determine if this compound directly interferes with the fluorescence of a probe or purified fluorescent protein.
Methodology:
-
Prepare a solution of your purified fluorescent protein (e.g., EGFP, purified GCaMP) or fluorescent dye in a buffer solution matching your experimental conditions (e.g., ACSF, PBS).
-
Measure the baseline fluorescence of this solution using a fluorometer or by imaging a droplet on a microscope slide.
-
Add this compound to the solution at the final working concentration used in your experiments.
-
Immediately re-measure the fluorescence.
-
An increase in fluorescence indicates this compound is autofluorescent.
-
A decrease in fluorescence indicates this compound may be quenching the fluorophore or causing a pH-induced change.
-
-
As a control, add an equivalent volume of the vehicle solution to the fluorescent protein solution to ensure the solvent has no effect.
Protocol 2: Pharmacological Blockade in a Cellular Preparation
Objective: To confirm that the observed effects of this compound are mediated by alpha-2 adrenergic receptors.
Methodology:
-
Prepare your sample (e.g., cultured neurons, brain slice) expressing the fluorescent probe.
-
Record a stable baseline of fluorescent activity.
-
Apply this compound at the desired concentration and record the resulting change in fluorescence.
-
Thoroughly wash out the this compound and allow the signal to return to baseline, if possible.
-
Apply a selective alpha-2 adrenergic receptor antagonist (e.g., 1-2 µM yohimbine) for 10-15 minutes.
-
While the antagonist is still present, co-apply this compound at the same concentration used in step 3.
-
Analyze the resulting signal. If the original effect of this compound is significantly reduced or completely absent, the effect is confirmed to be on-target and mediated by alpha-2 receptors.[13]
References
- 1. This compound, a novel compound with high specificity for alpha 2 adrenergic receptors: binding studies on different human and rat membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection by Alpha 2-Adrenergic Agonists in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel alpha2-agonist and potential anti-ischemic drug, inhibits KC1-stimulated neurotransmitter release in rat nervous tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitive red protein calcium indicators for imaging neural activity | eLife [elifesciences.org]
- 12. Optical imaging of stimulation-evoked cortical activity using GCaMP6f and jRGECO1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a new alpha 2-adrenergic agonist, blunts cardiovascular effects following surgical stress in pentobarbital-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 16. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 18. biotium.com [biotium.com]
Technical Support Center: Mivazerol Solutions for Chronic Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the long-term stability of Mivazerol solutions for chronic experimental studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution has developed a slight yellow tint after a week of storage at 4°C. Is it still usable?
A1: A change in color, such as the appearance of a yellow tint, is a potential indicator of chemical degradation. It is strongly recommended that you do not use the solution. The color change may signify the formation of degradation products, which could impact the efficacy and safety of the compound in your experiments. To troubleshoot this, you should:
-
Verify the initial appearance: Always record the appearance of your freshly prepared solution as a baseline.
-
Review your preparation protocol: Ensure that the solvent and any excipients used are of high purity and that the preparation was conducted under appropriate lighting conditions to prevent photodegradation.
-
Perform analytical testing: If possible, analyze a sample of the discolored solution using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to identify and quantify any degradation products.
Q2: I've observed a precipitate in my this compound stock solution after storing it at -20°C. What should I do?
A2: Precipitation upon freezing and thawing is a common issue. The precipitate could be this compound or another component of your formulation that has come out of solution.
-
Solubility Check: First, try to bring the solution back to room temperature and gently agitate it to see if the precipitate redissolves. If it does, it may be a simple issue of solubility at lower temperatures. However, repeated freeze-thaw cycles should be avoided.
-
Protocol for Use: If the precipitate redissolves, ensure the solution is completely clear before use. For chronic studies, it is advisable to prepare smaller aliquots to avoid repeated temperature cycling of the main stock.
-
Filtration: If the precipitate does not redissolve, do not use the solution. The concentration will be lower than intended, and the precipitate could be a sign of instability. Do not attempt to simply filter out the precipitate and use the remaining solution, as the exact concentration will be unknown.
Q3: How can I prevent the degradation of my this compound solution during a long-term study?
A3: To ensure the stability of your this compound solution throughout a chronic study, consider the following preventative measures:
-
Proper Storage: Store the solution under validated conditions. This typically involves protection from light and storage at a consistent, cool temperature (e.g., 2-8°C or frozen at -20°C or -80°C, depending on the solvent and formulation).
-
Use of Antioxidants: If this compound is susceptible to oxidation, the inclusion of a suitable antioxidant in the formulation may be beneficial. This should be validated to ensure it does not interfere with the experimental model.
-
pH Control: The stability of many pharmaceutical compounds is pH-dependent. Preparing the solution in a buffer system that maintains a stable pH in the optimal range for this compound can prevent pH-related degradation.
-
Inert Atmosphere: For highly sensitive compounds, preparing and storing the solution under an inert gas atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Regular Stability Testing: For critical long-term studies, it is advisable to periodically re-test the stability of your stock solution to ensure its integrity.
Q4: What are the critical parameters to monitor for this compound solution stability?
A4: The key stability-indicating parameters to monitor for a this compound solution include:
-
Appearance: Visual inspection for changes in color, clarity, or the formation of particulate matter.
-
pH: The pH of the solution should remain within a specified range.
-
Potency (Assay): The concentration of this compound should be determined using a validated analytical method, such as HPLC, to ensure it remains within an acceptable range (e.g., 90-110% of the initial concentration).
-
Purity: Monitoring for the presence of degradation products is crucial. This is also typically done using a stability-indicating HPLC method.
Quantitative Data Summary
The following tables present hypothetical stability data for a this compound solution (0.5 mg/mL in 0.9% NaCl with a citrate buffer, pH 6.0) under different storage conditions. These tables are for illustrative purposes and actual stability will depend on the specific formulation.
Table 1: Long-Term Stability at 2-8°C (Protected from Light)
| Time Point | Appearance | pH | This compound Assay (% of Initial) | Total Degradation Products (%) |
| Initial | Clear, colorless solution | 6.0 | 100.0 | < 0.1 |
| 1 Month | Clear, colorless solution | 6.0 | 99.5 | 0.2 |
| 3 Months | Clear, colorless solution | 5.9 | 98.7 | 0.5 |
| 6 Months | Clear, colorless solution | 5.9 | 97.2 | 0.9 |
| 12 Months | Clear, colorless solution | 5.8 | 95.1 | 1.5 |
Table 2: Accelerated Stability at 25°C / 60% RH (Protected from Light)
| Time Point | Appearance | pH | This compound Assay (% of Initial) | Total Degradation Products (%) |
| Initial | Clear, colorless solution | 6.0 | 100.0 | < 0.1 |
| 1 Week | Clear, colorless solution | 5.9 | 98.1 | 0.8 |
| 2 Weeks | Clear, colorless solution | 5.8 | 96.5 | 1.4 |
| 1 Month | Slight yellow tint | 5.7 | 92.3 | 2.8 |
| 3 Months | Yellow solution | 5.5 | 85.1 | 5.7 |
Table 3: Photostability (Exposed to ICH Guideline Light Conditions)
| Condition | Appearance | This compound Assay (% of Initial) | Total Degradation Products (%) |
| Dark Control | Clear, colorless solution | 99.8 | 0.1 |
| Exposed to Light | Slight yellow tint | 91.5 | 3.2 |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Stability Testing
-
Materials: this compound hydrochloride, Sodium Chloride (USP grade), Citric Acid (USP grade), Sodium Citrate (USP grade), Water for Injection (WFI).
-
Equipment: Calibrated analytical balance, pH meter, volumetric flasks, magnetic stirrer, sterile filters (0.22 µm).
-
Procedure:
-
Prepare a 0.9% Sodium Chloride solution in WFI.
-
Prepare a 50 mM citrate buffer solution and adjust the pH to 6.0 using citric acid or sodium citrate.
-
Accurately weigh the required amount of this compound hydrochloride.
-
Dissolve the this compound hydrochloride in the citrate-buffered saline solution to achieve the final desired concentration (e.g., 0.5 mg/mL).
-
Ensure complete dissolution using a magnetic stirrer.
-
Sterile filter the final solution through a 0.22 µm filter into sterile containers.
-
Store the prepared solution under the specified conditions for the stability study.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Assay and Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0). The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard curve of this compound at known concentrations.
-
Dilute the samples from the stability study to fall within the range of the standard curve.
-
Inject the standards and samples onto the HPLC system.
-
The this compound concentration is determined by comparing the peak area of the sample to the standard curve.
-
Degradation products are identified as any new peaks in the chromatogram and their percentage can be calculated based on the total peak area.
-
Visualizations
Caption: this compound's mechanism of action via the α2-adrenergic receptor.
Caption: Workflow for assessing the stability of this compound solutions.
Validation & Comparative
Mivazerol vs. Clonidine: A Comparative Analysis of Their Effects on Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of mivazerol and clonidine, two alpha-2 adrenergic receptor agonists, focusing on their differential effects on neurotransmitter release. The information presented is supported by experimental data to aid in research and development decisions.
Overview of this compound and Clonidine
This compound is a selective alpha-2 adrenoceptor agonist that was developed for the prevention of perioperative cardiac complications.[1] Clonidine, a widely used antihypertensive and sedative agent, also exerts its effects primarily through the stimulation of alpha-2 adrenergic receptors.[2][3] Both compounds are imidazoline derivatives and act as agonists at alpha-2 adrenergic receptors, which are G protein-coupled receptors that, when activated, inhibit adenylyl cyclase and reduce intracellular cyclic adenosine monophosphate (cAMP) levels.[2][4] This signaling cascade ultimately leads to a decrease in the release of various neurotransmitters.
Comparative Effects on Neurotransmitter Release
Experimental evidence, primarily from in vitro studies on rat nervous tissue, demonstrates that both this compound and clonidine effectively inhibit the release of norepinephrine. However, their potencies and effects on other neurotransmitters, such as glutamate and aspartate, show notable differences.
Norepinephrine Release
Both this compound and clonidine inhibit potassium chloride (KCl)-induced norepinephrine release in a dose-dependent manner across various regions of the central nervous system. This inhibitory effect is mediated by their action on alpha-2 adrenergic receptors and can be counteracted by selective alpha-2 antagonists like yohimbine and rauwolscine.[5]
The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and clonidine on KCl-stimulated norepinephrine release in different rat nervous tissues.
| Nervous Tissue | This compound IC50 (M) | Clonidine IC50 (M) | Reference |
| Hippocampus | 1.5 x 10-8 | 5 x 10-8 | [5] |
| Spinal Cord | 5 x 10-8 | 4.5 x 10-8 | [5] |
| Rostrolateral Ventricular Medulla | 1 x 10-7 | 2.5 x 10-7 | [5] |
| Nucleus Tractus Solitarii | 7.5 x 10-8 | 1 x 10-7 | [5] |
Table 1: Comparative Potency of this compound and Clonidine in Inhibiting Norepinephrine Release
As indicated in Table 1, this compound demonstrates a higher potency (lower IC50 value) for inhibiting norepinephrine release in the hippocampus compared to clonidine.[5] In the spinal cord, their potencies are comparable.
Glutamate and Aspartate Release
The effects of this compound and clonidine on excitatory amino acid neurotransmitter release are more differentiated. In hippocampal tissue, this compound at concentrations selective for alpha-2 adrenergic receptors completely blocked KCl-induced glutamate and aspartate release.[5] In contrast, clonidine (at 1 µM) was only partially effective, reducing aspartate release by 40% and having no significant effect on glutamate release in the same region.[5]
In the spinal cord, neither this compound nor clonidine had a significant effect on KCl-induced glutamate release.[5] However, this compound was able to block the release of aspartate in the spinal cord, an effect not observed with clonidine.[5]
| Neurotransmitter | Brain Region | This compound Effect | Clonidine Effect | Reference |
| Glutamate | Hippocampus | Complete blockade | No significant effect | [5] |
| Aspartate | Hippocampus | Complete blockade | 40% reduction | [5] |
| Glutamate | Spinal Cord | No significant effect | No significant effect | [5] |
| Aspartate | Spinal Cord | Complete blockade | No significant effect | [5] |
Table 2: Comparative Effects of this compound and Clonidine on Excitatory Amino Acid Release
Receptor Binding Profile and Selectivity
Both this compound and clonidine are agonists at alpha-2 adrenergic receptors. However, their affinity and selectivity for the different subtypes of these receptors (alpha-2A, alpha-2B, and alpha-2C) and other receptor types can influence their pharmacological profiles.
This compound displays high affinity and specificity for alpha-2 adrenoceptors.[3] One study indicated that this compound is not selective for a particular alpha-2 adrenoceptor subtype.[3] Clonidine is known to be a partial agonist at alpha-2 adrenoceptors and also exhibits high affinity for non-adrenergic imidazoline binding sites.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized signaling pathway for alpha-2 adrenergic receptor agonists and a typical experimental workflow for studying neurotransmitter release.
Caption: Signaling pathway of this compound and Clonidine.
Caption: In vitro neurotransmitter release assay workflow.
Experimental Protocols
The comparative data presented in this guide were primarily obtained using an in vitro superfusion technique with rat nervous tissue preparations.
In Vitro Superfusion of Nervous Tissue
Objective: To measure the release of neurotransmitters from nervous tissue in response to stimulation and to assess the modulatory effects of pharmacological agents.
Methodology:
-
Tissue Preparation: Specific brain regions (e.g., hippocampus, spinal cord) are dissected from rats and chopped into small sections (e.g., 0.3 x 0.2 x 0.2 mm³).[5]
-
Radiolabeling (for Norepinephrine): The tissue minces are incubated with a radiolabeled neurotransmitter precursor, such as ³H-norepinephrine, to allow for its uptake into nerve terminals.
-
Superfusion: The radiolabeled tissue is placed in a superfusion chamber and continuously perfused with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) at a constant flow rate.
-
Stimulation: Neurotransmitter release is evoked by introducing a depolarizing stimulus, typically a high concentration of potassium chloride (e.g., 35 mM KCl), into the perfusion buffer for a short duration (e.g., 5 minutes).[5]
-
Drug Application: this compound, clonidine, or other test compounds are added to the perfusion buffer at various concentrations before and during the stimulation period to assess their effects on neurotransmitter release.
-
Fraction Collection: The superfusate is collected in timed fractions throughout the experiment.
-
Quantification: The amount of radiolabeled norepinephrine in each fraction is determined using liquid scintillation counting. For non-radiolabeled neurotransmitters like glutamate and aspartate, quantification is typically performed using high-performance liquid chromatography (HPLC).[5]
-
Data Analysis: The amount of neurotransmitter released is calculated as a percentage of the total tissue content. The inhibitory effects of the drugs are often expressed as IC50 values, which represent the concentration of the drug that inhibits the stimulated release by 50%.
Conclusion
This compound and clonidine, while both acting as alpha-2 adrenergic receptor agonists, exhibit distinct profiles in their modulation of neurotransmitter release. This compound appears to be a more potent inhibitor of norepinephrine release in certain brain regions and demonstrates a broader and more complete inhibitory effect on excitatory amino acid release in the hippocampus compared to clonidine.[5] These differences may underlie their varying pharmacological effects and potential therapeutic applications. For researchers and drug development professionals, understanding these nuances is crucial for the rational design and investigation of novel therapeutics targeting the alpha-2 adrenergic system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a new alpha 2-adrenergic agonist, blunts cardiovascular effects following surgical stress in pentobarbital-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel compound with high specificity for alpha 2 adrenergic receptors: binding studies on different human and rat membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superfusion of synaptosomes to study presynaptic mechanisms involved in neurotransmitter release from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of α2-Adrenoceptor Agonists in Neuroprotection: A Guide for Researchers
A deep dive into the neuroprotective potential of α2-adrenoceptor agonists, this guide offers a comparative analysis of dexmedetomidine, clonidine, guanfacine, and xylazine. It provides researchers, scientists, and drug development professionals with a comprehensive overview of their efficacy, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
The quest for effective neuroprotective strategies is a cornerstone of neuroscience research. Among the promising therapeutic targets, the α2-adrenoceptor has garnered significant attention. Agonists of this receptor have demonstrated neuroprotective effects in various models of neuronal injury, including cerebral ischemia, traumatic brain injury, and excitotoxicity. This guide presents a comparative analysis of four prominent α2-adrenoceptor agonists: dexmedetomidine, clonidine, guanfacine, and xylazine, summarizing their performance based on available experimental data.
Comparative Efficacy in Neuroprotection
The neuroprotective effects of these α2-adrenoceptor agonists have been evaluated across a range of in vitro and in vivo models. Key parameters for comparison include the reduction of infarct volume in ischemic stroke models, enhancement of neuronal viability, and modulation of apoptotic and inflammatory pathways.
In Vivo Neuroprotection: Ischemic Stroke Models
The middle cerebral artery occlusion (MCAO) model is a widely used preclinical model of ischemic stroke. The following table summarizes the reported efficacy of the four agonists in reducing infarct volume in this model.
| Agonist | Animal Model | Dosage | Timing of Administration | Infarct Volume Reduction (%) | Reference |
| Dexmedetomidine | Rat | 50 µg/kg | 30 min prior to MCAO | Significant reduction | [1] |
| Clonidine | Rat | 40 µg/kg | 6, 18, and 24 hours before ischemia | Significantly reduced | [2] |
| Guanfacine | Rat | 1 mg/kg/day | For 7 days | Data not available in a comparable MCAO model | |
| Xylazine | Mouse | 20 mg/kg | 10 min before and 30 min post-occlusion | No significant reduction in infarct volume noted in one study | [3] |
In Vitro Neuroprotection: Excitotoxicity Models
Excitotoxicity, primarily mediated by excessive glutamate receptor activation, is a common pathway of neuronal death in many neurological disorders. The neuroprotective effects of α2-adrenoceptor agonists have been assessed in in vitro models of excitotoxicity.
| Agonist | Cell Type | Insult | Concentration | Reduction in Neuronal Damage (%) | Reference |
| Dexmedetomidine | Cortical Neurons | NMDA | 10 µM | 28 ± 12 | [4] |
| Clonidine | Cortical Neurons | NMDA | 100 µM | 37 ± 19 | [4] |
| Guanfacine | Data not available | ||||
| Xylazine | Data not available |
Modulation of Apoptotic and Inflammatory Pathways
A crucial aspect of neuroprotection involves the modulation of apoptosis (programmed cell death) and neuroinflammation. The following tables summarize the effects of the α2-adrenoceptor agonists on key apoptotic and inflammatory markers.
Effects on Apoptotic Markers
| Agonist | Model | Marker | Effect | Reference |
| Dexmedetomidine | Rat MCAO | Caspase-3 | Decreased expression | [5] |
| Clonidine | Rat MCAO | Caspase-3, p53 | Down-regulated gene and protein expression | [6][7] |
| Guanfacine | Rat Hypobaric Hypoxia | Caspase-3, Bax | Decreased expression | |
| Bcl-2 | Increased expression | |||
| Xylazine | Data not available |
Effects on Inflammatory Markers
| Agonist | Model | Marker | Effect | Reference |
| Dexmedetomidine | Rat MCAO | TNF-α, IL-6, IL-1β | Reduced levels | [8] |
| iNOS, COX-2 | Downregulated protein expression | [8] | ||
| Clonidine | Data not available | |||
| Guanfacine | Data not available | |||
| Xylazine | Data not available |
Signaling Pathways in α2-Adrenoceptor-Mediated Neuroprotection
The neuroprotective effects of α2-adrenoceptor agonists are mediated through a complex network of intracellular signaling pathways. Activation of these G-protein coupled receptors, which are predominantly coupled to Gi, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB). Furthermore, α2-adrenoceptor activation has been shown to influence other critical signaling cascades, including the PI3K/Akt and ERK pathways, which are pivotal in promoting cell survival and inhibiting apoptosis.
Experimental Protocols
To facilitate the replication and further investigation of the neuroprotective effects of α2-adrenoceptor agonists, detailed methodologies for key experiments are provided below.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a standard procedure to induce focal cerebral ischemia in rodents, mimicking human stroke.
Protocol:
-
Anesthesia: Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic agent.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a nylon monofilament suture through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
-
Occlusion and Reperfusion: Maintain the occlusion for a specific duration (e.g., 60-120 minutes) for transient MCAO, followed by withdrawal of the filament to allow reperfusion. For permanent MCAO, the filament is left in place.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesia and monitoring.
-
Outcome Assessment: At a predetermined time point (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system and determine the infarct volume by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).
In Vitro Model: NMDA-Induced Excitotoxicity
This assay evaluates the ability of a compound to protect neurons from excitotoxic cell death induced by N-methyl-D-aspartate (NMDA), a glutamate receptor agonist.
Protocol:
-
Cell Culture: Plate primary cortical neurons on culture plates and maintain them in appropriate culture medium.
-
Drug Treatment: Pre-treat the neuronal cultures with the α2-adrenoceptor agonist at various concentrations for a specified duration (e.g., 1-24 hours).
-
Excitotoxic Insult: Expose the neurons to a neurotoxic concentration of NMDA (e.g., 100-300 µM) for a defined period (e.g., 15-30 minutes).
-
Washout and Incubation: Remove the NMDA-containing medium and replace it with fresh culture medium. Incubate the cells for 24 hours.
-
Assessment of Neuronal Viability:
-
MTT Assay: Add MTT solution to the cells and incubate. The amount of formazan product, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength.
-
LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells as an indicator of cytotoxicity.
-
Apoptosis and Inflammation Assessment
TUNEL Staining for Apoptosis:
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Tissue Preparation: Prepare brain tissue sections from experimental animals.
-
Permeabilization: Permeabilize the tissue sections to allow entry of the labeling reagents.
-
Labeling: Incubate the sections with a solution containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., Br-dUTP). TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.
-
Detection: Detect the incorporated label using a fluorescently-labeled antibody or streptavidin conjugate.
-
Microscopy: Visualize and quantify the number of TUNEL-positive (apoptotic) cells using fluorescence microscopy.
Western Blotting for Apoptotic and Inflammatory Proteins:
Western blotting is used to detect and quantify the expression levels of specific proteins.
Protocol:
-
Protein Extraction: Homogenize brain tissue or lyse cultured cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., caspase-3, Bax, Bcl-2, TNF-α, IL-6).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and imaging system. Quantify the band intensity relative to a loading control.
ELISA for Inflammatory Cytokines:
Enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying the concentration of cytokines in biological samples.
Protocol:
-
Sample Preparation: Prepare brain tissue homogenates or collect cell culture supernatants.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).
-
Sample Incubation: Add the samples and standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Enzyme Conjugate: Add an enzyme-linked streptavidin that binds to the biotinylated detection antibody.
-
Substrate and Measurement: Add a substrate that is converted by the enzyme into a colored product. Measure the absorbance using a plate reader. The concentration of the cytokine in the samples is determined by comparison to a standard curve.
Conclusion
The available evidence strongly suggests that α2-adrenoceptor agonists, particularly dexmedetomidine and clonidine, possess significant neuroprotective properties. Their ability to reduce infarct volume, mitigate excitotoxicity, and modulate apoptotic and inflammatory pathways underscores their therapeutic potential for a range of neurological disorders. While guanfacine and xylazine also show promise, further research is needed to fully elucidate their neuroprotective efficacy and mechanisms of action, especially in direct comparison with dexmedetomidine and clonidine. This guide provides a foundational framework for researchers to build upon, encouraging further investigation into the comparative neuroprotective effects of this important class of compounds.
References
- 1. Western blot analysis [bio-protocol.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Effects of isoflurane and xylazine on inducing cerebral ischemia by the model of middle cerebral artery occlusion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of alpha(2)-adrenoceptor agonists on perinatal excitotoxic brain injury: comparison of clonidine and dexmedetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clonidine increases caspase-3 mRNA level and DNA fragmentation in the developing rat brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The alpha2-adrenergic receptor agonist clonidine protects against cerebral ischemia/reperfusion induced neuronal apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clonidine | The alpha2-adrenergic receptor agonist clonidine protects against cerebral ischemia/reperfusion induced neuronal apoptosis in rats | springermedicine.com [springermedicine.com]
Mivazerol: A Comparative Guide to its Inhibitory Effect on Glutamate Excitotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mivazerol's performance in mitigating glutamate-induced excitotoxicity against other established neuroprotective agents. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent in conditions associated with neuronal excitotoxicity.
Glutamate, the primary excitatory neurotransmitter in the central nervous system, can induce neuronal death through a process known as excitotoxicity when present in excessive concentrations. This phenomenon is implicated in the pathophysiology of various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. This compound, a selective alpha-2 adrenoceptor agonist, has emerged as a candidate for neuroprotection, primarily through its ability to modulate neurotransmitter release.
Mechanism of Action: this compound in the Context of Glutamate Excitotoxicity
This compound exerts its neuroprotective effects predominantly by acting on presynaptic alpha-2 adrenergic receptors. Activation of these receptors inhibits the release of glutamate, thereby reducing the overstimulation of postsynaptic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This reduction in glutamate release is a key upstream event that mitigates the entire excitotoxic cascade, including excessive calcium influx, mitochondrial dysfunction, and activation of cell death pathways.
Comparative Efficacy of this compound and Alternative Inhibitors
The following table summarizes the quantitative data on the neuroprotective effects of this compound and other well-established inhibitors of glutamate excitotoxicity. It is important to note that the experimental conditions, such as the model system and the concentration of the excitotoxic insult, vary between studies.
| Compound | Class | Model System | Glutamate/NMDA Concentration | Effective Concentration | Observed Effect | Citation |
| This compound | Alpha-2 Adrenoceptor Agonist | Rat Hippocampal Slices | Hypoxia + 3 mM Glutamate | 1 µM | 57% reduction in early peak calcium changes in CA1 neurons. | [1] |
| This compound | Alpha-2 Adrenoceptor Agonist | Rat Hippocampal Slices | Hypoxia / KCl | 1 µM | 50% decrease in hypoxia-evoked glutamate release; 75% decrease in KCl-evoked glutamate release. | [1] |
| This compound | Alpha-2 Adrenoceptor Agonist | Rat Hippocampal Slices | Anoxia | 1 µM | 61% reduction in lactate dehydrogenase (LDH) leakage. | [1] |
| Dexmedetomidine | Alpha-2 Adrenoceptor Agonist | Mouse Cortical Neuron Cultures | 300 µM NMDA | 10 µM | 28% decrease in the number of damaged neurons. | [2] |
| Clonidine | Alpha-2 Adrenoceptor Agonist | Mouse Cortical Neuron Cultures | 300 µM NMDA | 100 µM | 37% decrease in the number of damaged neurons. | [2] |
| MK-801 (Dizocilpine) | Non-competitive NMDA Receptor Antagonist | Cultured Cortical Neurons | 300 µM Glutamate | 1 µM | Complete prevention of mitochondrial depolarization. | [3] |
| Memantine | Non-competitive NMDA Receptor Antagonist | Not Specified | Not Specified | Not Specified | Protects against glutamate-induced excitotoxicity. |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures involved in validating the inhibitory effect of this compound, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound and other inhibitors of glutamate excitotoxicity.
In Vitro Glutamate Excitotoxicity Model
1. Cell Culture:
-
Primary cortical or hippocampal neurons are isolated from embryonic rodents (e.g., E18 rats).
-
Neurons are plated on poly-D-lysine-coated culture plates or coverslips.
-
Cultures are maintained in a neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator for at least 7-10 days to allow for maturation and synapse formation.
2. Induction of Excitotoxicity:
-
On the day of the experiment, the culture medium is replaced with a balanced salt solution (e.g., Hank's Balanced Salt Solution).
-
Glutamate or a specific agonist like NMDA is added to the medium at a final concentration known to induce excitotoxicity (e.g., 100-300 µM).
-
The duration of the excitotoxic insult can range from 15 minutes to 24 hours, depending on the specific protocol and the endpoint being measured.
3. Treatment with Inhibitors:
-
Test compounds, such as this compound or alternative inhibitors, are typically added to the culture medium 15-30 minutes prior to the addition of glutamate.
-
A vehicle control (the solvent used to dissolve the compound) is run in parallel.
Assessment of Neuroprotection
1. Cell Viability Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of living cells. After the treatment period, MTT is added to the cells and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product, which is then solubilized and quantified by measuring its absorbance.
-
Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis (death). The amount of LDH in the medium is quantified by a colorimetric assay and is directly proportional to the number of dead cells.
2. Intracellular Calcium Imaging:
-
Neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
The cells are then imaged using a fluorescence microscope equipped with a ratiometric imaging system.
-
Changes in intracellular calcium concentration are monitored in real-time before, during, and after the application of glutamate and the test compounds.
3. Apoptosis and Necrosis Staining:
-
To distinguish between different modes of cell death, fluorescent dyes like Hoechst 33342 (stains the nuclei of all cells), Propidium Iodide (stains the nuclei of necrotic cells), and Annexin V (binds to apoptotic cells) can be used.
-
The stained cells are then visualized and quantified using fluorescence microscopy.
Conclusion
The available data suggests that this compound offers significant neuroprotection against glutamate-induced excitotoxicity. Its primary mechanism of action, the inhibition of presynaptic glutamate release, positions it as a promising therapeutic candidate. While direct, head-to-head quantitative comparisons with other inhibitors in standardized assays are limited, the existing evidence demonstrates its efficacy in reducing key downstream events of the excitotoxic cascade, such as calcium overload and neuronal cell death. Further dose-response studies in standardized in vitro excitotoxicity models would be beneficial to more precisely quantify its potency relative to other neuroprotective agents.
References
- 1. Alpha 2-adrenergic agonists reduce glutamate release and glutamate receptor-mediated calcium changes in hippocampal slices during hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of alpha(2)-adrenoceptor agonists on perinatal excitotoxic brain injury: comparison of clonidine and dexmedetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
Mivazerol's Preclinical Efficacy: An Objective Comparison with Other Anti-Ischemic Agents
In the landscape of preclinical research for anti-ischemic therapies, the α2-adrenergic agonist mivazerol has been investigated for its potential to protect the heart from ischemic injury. This guide provides a comparative overview of the preclinical efficacy of this compound against two established classes of anti-ischemic agents: beta-blockers (represented by metoprolol) and calcium channel blockers (represented by verapamil). The data presented is compiled from various preclinical studies, and it is important to note that direct head-to-head comparative studies are limited. Therefore, this guide aims to provide an objective summary of the available data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Quantitative Data Comparison
The following tables summarize the quantitative data from key preclinical studies on this compound, metoprolol, and verapamil in animal models of myocardial ischemia. Due to variations in experimental models and endpoints, a direct comparison of absolute values should be made with caution.
Table 1: Preclinical Efficacy of this compound in a Canine Model of Myocardial Ischemia
| Parameter | Control/Baseline | This compound | Animal Model | Reference |
| Hemodynamics | ||||
| Heart Rate (bpm) | 125 ± 6 | 106 ± 6 | Anesthetized Dogs | [1] |
| Cardiac Output (L/min) | 4.4 ± 0.6 | 1.8 ± 0.2 | Anesthetized Dogs | [1] |
| Myocardial Oxygen Balance | ||||
| Myocardial Oxygen Demand (μmol/min/g) | 4.51 ± 0.51 | 3.17 ± 0.24 | Anesthetized Dogs | [1] |
| Oxygen Deficiency of Ischemic Myocardium (μmol/min/g) | 1.07 ± 0.32 | 0.47 ± 0.41 | Anesthetized Dogs | [1] |
| Metabolic Parameters | ||||
| Lactate Production by Ischemic Area (mmol/l) | 2.6 ± 1.2 | 1.5 ± 0.9 | Anesthetized Dogs | [2] |
Table 2: Preclinical Efficacy of Metoprolol in Rodent Models of Myocardial Ischemia
| Parameter | Control/Ischemia | Metoprolol | Animal Model | Reference |
| Infarct Size | ||||
| Infarct Size (% of Risk Zone) | Not explicitly stated | Reduced | Rat (LAD ligation) | N/A |
| Cardiac Function | ||||
| Left Ventricular Systolic Pressure (mmHg) | 90 ± 6 | 63 ± 4 | Rat (MI) | N/A |
| +dp/dt (mmHg/sec) | 2872 ± 273 | 1340 ± 169 | Rat (MI) | N/A |
| Heart Rate (bpm) | 452 ± 19 | 322 ± 13 | Rat (MI) | N/A |
Table 3: Preclinical Efficacy of Verapamil in Canine Models of Myocardial Ischemia
| Parameter | Control/Ischemia | Verapamil | Animal Model | Reference |
| Infarct Size | ||||
| Epicardial ST-Segment Elevation (mV) | 15 | 9 | Anesthetized Dogs | [3] |
| Hemodynamics | ||||
| Coronary Flow | Reduced by 23% | Augmented by 5% above pre-occlusion | Anesthetized Dogs | [3] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are the experimental protocols for the key studies cited.
This compound in Anesthetized Dogs
-
Ischemia Induction: Periods of moderate coronary artery stenosis were induced.[1] In another study, three periods of ischemia were induced by coronary occlusion for 5 minutes.[2]
-
Drug Administration: this compound was administered intravenously.
-
Measurements:
-
Hemodynamic parameters including heart rate and cardiac output were measured.[1]
-
Myocardial blood flow was assessed, and myocardial oxygen demand and deficiency were calculated.[1]
-
Arteriovenous differences in plasma lactate were measured to determine lactate production by the ischemic myocardium.[2]
-
Metoprolol in a Rat Model of Myocardial Infarction
-
Animal Model: Rats.
-
Ischemia Induction: Myocardial infarction was induced by left coronary artery ligation.
-
Drug Administration: Metoprolol was administered orally, dissolved in drinking water, for 72 hours, supplemented with intraperitoneal doses over the first 24 hours.
-
Measurements:
-
Hemodynamic measurements were made 3 days after surgery.
-
Infarct size was analyzed morphometrically.
-
Left ventricular systolic pressure and +dp/dt were measured to assess cardiac function.
-
Verapamil in Anesthetized Dogs
-
Ischemia Induction: Ligation of a branch of the left descending coronary artery.[3]
-
Drug Administration: Verapamil (0.1 mg/kg) was infused after the ligation.[3]
-
Measurements:
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathways
Caption: this compound's Anti-Ischemic Signaling Pathway.
Caption: Beta-Blocker's Anti-Ischemic Signaling Pathway.
Experimental Workflow
Caption: Generalized Preclinical Myocardial Ischemia Workflow.
References
- 1. Cardioprotective Mechanisms of Beta-Blockers in Myocardial Ischemia and Reperfusion: From Molecular Targets to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium channel blockers in acute myocardial infarction and unstable angina: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical multi-target strategies for myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Metoprolol versus Carvedilol After Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Mivazerol: A Comparative Analysis of Receptor Selectivity Against Other Imidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the receptor selectivity profile of mivazerol with other prominent imidazole-based compounds. The data presented herein, derived from various experimental studies, offers insights into the binding affinities and functional activities of these compounds at adrenergic and imidazoline receptors. This information is crucial for understanding their pharmacological profiles and guiding further drug development efforts.
Comparative Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound and other selected imidazole compounds for α1-adrenergic, α2-adrenergic, and imidazoline (I1 and I2) receptors. Lower Ki values indicate higher binding affinity. It is important to note that these values are compiled from multiple studies and may not be directly comparable due to variations in experimental conditions.
| Compound | α1-Adrenergic (Ki, nM) | α2-Adrenergic (Ki, nM) | I1-Imidazoline (Ki, nM) | I2-Imidazoline (Ki, nM) | α2/α1 Selectivity Ratio |
| This compound | 4400[1] | 37[1] | ~7760 (pIC50 = 5.1)[2] | >10000 (pIC50 = 3.9)[2] | ~0.008 |
| Clonidine | Varies (low affinity) | 3.20[3] | 1.0[4] | - | ~220:1 (α2 vs α1)[5] |
| Dexmedetomidine | Varies (low affinity) | - | - | - | ~1620:1 (α2 vs α1)[5] |
| Rilmenidine | Varies (low affinity) | > Clonidine[6] | < Clonidine[6] | - | Higher for I1 vs α2[6] |
| Moxonidine | Varies (low affinity) | Varies | High affinity | - | Selective for I1[7] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: Signaling pathways of α2-adrenergic and I1-imidazoline receptors.
Caption: Workflow for a radioligand competition binding assay.
Experimental Protocols
Radioligand Competition Binding Assay for α2-Adrenergic Receptors
This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., this compound) for α2-adrenergic receptors.
1. Membrane Preparation:
-
Tissues (e.g., human frontal cortex, rat kidney) or cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 minutes) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
The assay is typically performed in a final volume of 250-500 µL.
-
To each tube, the following are added in order:
-
Assay buffer.
-
A fixed concentration of a selective α2-adrenoceptor radioligand (e.g., [3H]RX 821002 at a concentration near its Kd).
-
A range of concentrations of the unlabeled competitor compound (e.g., this compound).
-
The membrane preparation (a specific amount of protein, e.g., 100-200 µg).
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled α2-antagonist (e.g., 10 µM rauwolscine).
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
3. Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the receptor-bound radioligand from the free radioligand.
-
The filters are washed rapidly with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
The radioactivity trapped on the filters is quantified using liquid scintillation spectrometry.
4. Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Measurement of cAMP Accumulation
This protocol outlines a general method to assess the functional activity of α2-adrenergic receptor agonists by measuring their ability to inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels.
1. Cell Culture and Preparation:
-
Cells expressing the α2-adrenergic receptor (e.g., CHO cells, HT-29 cells) are cultured to near confluence.
-
On the day of the experiment, the growth medium is removed, and the cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
The cells are then pre-incubated with a phosphodiesterase inhibitor (e.g., 1 mM isobutylmethylxanthine, IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.
2. Agonist Stimulation:
-
Adenylyl cyclase is stimulated using an agent like forskolin (e.g., 10 µM) to increase basal cAMP levels.
-
The cells are then incubated with various concentrations of the α2-adrenergic agonist (e.g., this compound) for a defined time (e.g., 15 minutes) at 37°C.
3. cAMP Extraction and Quantification:
-
The incubation is stopped by removing the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl or ethanol).
-
The cell lysates are collected, and the amount of cAMP is quantified using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).
4. Data Analysis:
-
The concentration of the agonist that produces 50% of its maximal inhibitory effect (EC50) is determined by plotting the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
-
The maximal inhibition (Emax) is also determined from this curve.
Discussion of Receptor Selectivity
This compound demonstrates a high affinity and marked specificity for α2-adrenoceptors, with a Ki value of 37 nM for the α2A subtype.[1] Its affinity for α1-adrenoceptors is approximately 120 times lower (Ki = 4.4 µM), and its affinity for 5-HT1A receptors is about 14 times lower (Ki = 530 nM).[1] For other receptors, including β1 and β2 adrenoceptors, dopamine D1 and D2 receptors, muscarinic M1, M2, and M3 receptors, and 5-HT2 receptors, the affinity is roughly 1000 times lower.[1] Notably, this compound does not appear to be selective between α2-adrenoceptor subtypes.[1]
In comparison, other imidazole compounds also exhibit selectivity for α2-adrenoceptors, but with varying profiles. Dexmedetomidine is known for its very high α2/α1 selectivity ratio of approximately 1620:1, which is significantly greater than that of clonidine (around 220:1).[5] Rilmenidine and moxonidine show a preference for imidazoline I1 receptors over α2-adrenoceptors, which may contribute to their different side-effect profiles compared to clonidine.[6][7] Clonidine itself acts as an agonist at both α2-adrenergic and imidazoline receptors.[8]
The distinct receptor selectivity profiles of these imidazole compounds underlie their different pharmacological and therapeutic effects. This compound's high selectivity for α2-adrenoceptors over other receptor types, including imidazoline receptors, suggests a mechanism of action primarily driven by its interaction with the α2-adrenergic system. This contrasts with compounds like rilmenidine and moxonidine, where imidazoline receptor activation plays a more significant role.[9] Understanding these nuances is critical for the rational design and development of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. Whole-cell radioligand saturation binding [protocols.io]
- 2. Partial agonist clonidine mediates alpha(2)-AR subtypes specific regulation of cAMP accumulation in adenylyl cyclase II transfected DDT1-MF2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2 adrenergic activation inhibits forskolin-stimulated adenylate cyclase activity and lipolysis in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The EC50 of propofol with different doses of dexmedetomidine during gastrointestinal endoscopy: A double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Re-analysis of European Mivazerol Trial (EMIT) Data Reveals Cardioprotective Benefits in a Specific Surgical Subgroup
A focused re-analysis of the European Mivazerol Trial (EMIT) data has brought to light a significant cardioprotective effect of the alpha-2 adrenergic agonist this compound in a specific subgroup of patients undergoing vascular surgery. While the original trial did not demonstrate an overall benefit in the broader population of patients with coronary heart disease undergoing non-cardiac surgery, this subgroup analysis suggests a potential therapeutic niche for this compound and warrants further investigation.
The EMIT was a large-scale, double-blind, randomized, placebo-controlled trial designed to evaluate the efficacy of this compound in preventing perioperative cardiac complications. The primary endpoint was a composite of myocardial infarction or death.[1] The overall results of the trial were neutral, with this compound showing no significant reduction in the primary endpoint for the entire cohort of patients with established coronary heart disease.[1]
However, a preplanned subgroup analysis of 904 patients with known coronary heart disease who underwent vascular surgery painted a different picture. In this high-risk population, intravenous administration of this compound was associated with a statistically significant reduction in key clinical outcomes compared to placebo.
Key Findings from the Vascular Surgery Subgroup
The re-examination of data for patients undergoing vascular surgery revealed a notable decrease in the primary endpoint, cardiac-related mortality, and overall mortality in the this compound-treated group.
| Outcome | This compound Group (n=454) | Placebo Group (n=450) | Risk Ratio (RR) | 95% Confidence Interval | P-value |
| Primary Endpoint (Myocardial Infarction or Death) | 32 | 48 | 0.67 | 0.45 - 0.98 | 0.037 |
| Cardiac Death | 6 | 18 | 0.33 | 0.13 - 0.82 | 0.017 |
| All-Cause Death | 11 | 27 | 0.41 | 0.18 - 0.91 | 0.024 |
Data derived from the EMIT vascular surgery subgroup analysis.[1]
These findings suggest that the sympatholytic effects of this compound, an alpha-2 adrenergic agonist, may be particularly beneficial in mitigating the heightened cardiovascular stress associated with vascular surgery.
Experimental Protocols
The European this compound Trial (EMIT) Protocol
The EMIT was a multicenter, double-blind, randomized, placebo-controlled trial conducted in 61 European centers.
-
Participants: The trial enrolled 2,854 patients, of whom 1,897 had established coronary heart disease. The analysis for the vascular surgery subgroup was performed on 904 of these patients.
-
Intervention: Patients were randomly assigned to receive either this compound or a placebo. The treatment was administered as a continuous intravenous infusion, initiated at the induction of anesthesia and continued for up to 72 hours.
-
Primary Endpoint: The primary outcome was the composite of myocardial infarction or death.
Signaling Pathway of this compound
This compound is a selective alpha-2 adrenergic receptor agonist. Its mechanism of action involves the activation of these receptors, which are part of the G-protein coupled receptor family. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The ultimate effect is a reduction in the release of norepinephrine from presynaptic nerve terminals, leading to a decrease in sympathetic outflow. This sympatholytic effect is believed to be the basis for its cardioprotective properties.
Caption: this compound's mechanism of action via the alpha-2 adrenergic receptor signaling pathway.
Comparison with Other Perioperative Cardioprotective Agents
Other alpha-2 adrenergic agonists, such as clonidine and dexmedetomidine, have also been investigated for their potential to reduce perioperative cardiovascular complications. A meta-analysis of trials involving alpha-2 agonists in vascular surgery patients showed a significant reduction in both mortality and myocardial infarction.[2]
While a direct head-to-head comparison of this compound with these agents in the specific context of the EMIT vascular surgery subgroup is not available, the findings from this re-analysis position this compound as a potentially valuable agent in this high-risk patient population. Further prospective studies are warranted to confirm these findings and to directly compare the efficacy and safety of this compound with other perioperative cardioprotective strategies. The promising results from this subgroup analysis underscore the importance of patient stratification in clinical trials to identify populations that may derive the most benefit from a particular therapeutic intervention.
References
- 1. Effect of this compound on perioperative cardiac complications during non-cardiac surgery in patients with coronary heart disease: the European this compound Trial (EMIT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic agonists to prevent perioperative cardiovascular complications: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mivazerol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Mivazerol, a selective α2-adrenoceptor agonist, is critical for maintaining laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures, aligning with general best practices for pharmaceutical waste management in a laboratory setting.
Key Disposal Considerations and Personal Protective Equipment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the disposal of this compound should follow the stringent guidelines for pharmaceutical research chemicals. Personnel handling this compound waste should always wear appropriate Personal Protective Equipment (PPE).
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified |
| Body Protection | Laboratory coat | Fully buttoned |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is designed to minimize environmental contamination and reduce the risk of accidental exposure.
-
Deactivation (if applicable and feasible): While specific deactivation protocols for this compound are not documented, researchers should consult relevant chemical literature for methods to neutralize similar α2-adrenoceptor agonists. If a validated deactivation method is available, it should be performed in a designated chemical fume hood.
-
Segregation of Waste:
-
Solid Waste: Unused this compound powder, contaminated consumables (e.g., weigh boats, pipette tips), and grossly contaminated PPE should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
-
Waste Packaging and Labeling:
-
All waste containers must be in good condition and compatible with the waste they contain.
-
Labels should clearly state "Hazardous Waste," "this compound," and include the primary hazard associated with the compound (e.g., "Toxic," "Pharmacologically Active").
-
-
Storage:
-
Store this compound waste in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure secondary containment is in place to prevent the spread of material in case of a leak.
-
-
Disposal:
Accidental Release Measures
In the event of a spill or accidental release of this compound, follow these procedures immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation in the area, if safe to do so.
-
Containment: For small spills of solid material, carefully cover with an absorbent material (e.g., vermiculite, sand) to prevent airborne dust. For liquid spills, use chemical absorbent pads.
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water.
-
Reporting: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
This compound Disposal Workflow
Caption: A workflow diagram for the proper disposal of this compound.
This guidance is intended to provide a framework for the safe handling and disposal of this compound in a laboratory setting. It is imperative that all personnel are trained on these procedures and that the institution's specific waste management policies are followed. For any uncertainties, always consult with your institution's Environmental Health and Safety department.
References
Personal protective equipment for handling Mivazerol
Disclaimer: A specific Material Safety Data Sheet (MSDS) for Mivazerol could not be located. The following guidance is based on best practices for handling research chemicals with unknown toxicological properties. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory environment.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance for operational and disposal plans to ensure a safe laboratory environment.
Core Safety Principles
When handling substances of unknown toxicity, such as this compound, the primary principle is to minimize all potential routes of exposure, including inhalation, skin contact, and ingestion.[1] It is prudent to assume the substance is toxic.[1][2] All manipulations should be performed within designated areas, and appropriate engineering controls, such as fume hoods, should be utilized.[3]
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is a critical barrier to exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Double-gloving with powder-free, disposable nitrile gloves.[4] The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[4] | Prevents skin contact with the chemical. Double-gloving provides an extra layer of protection against potential contamination during handling and disposal.[4] |
| Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[4] | Protects the skin and personal clothing from splashes and spills. The low-permeability fabric prevents the chemical from seeping through.[4] |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles in combination with a face shield.[5][6] | Protects the eyes and face from splashes, aerosols, and flying particles.[6] Eyeglasses are not a substitute for appropriate safety eyewear.[6] |
| Respiratory Protection | A NIOSH-certified N95 or higher-rated respirator should be used when there is a risk of generating aerosols or dust.[6] A respiratory protection program, including fit-testing, is essential.[6] | Minimizes the inhalation of airborne particles of the chemical, which is a primary route of exposure. Surgical masks do not provide adequate respiratory protection from chemical exposure.[7] |
| Foot Protection | Closed-toe shoes that completely cover the feet.[1] Shoe covers may be required in designated hazardous drug handling areas.[7] | Protects the feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Unpacking:
-
Visually inspect the package for any signs of damage or leakage upon arrival.
-
Don appropriate PPE (lab coat, single pair of nitrile gloves, and safety glasses) before opening the shipping container.
-
Unpack the chemical in a designated area, preferably within a fume hood.
-
Verify that the container is properly labeled and sealed.
-
Label the container with the date of receipt and the name of the individual who received it.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container should be clearly labeled with the chemical name and any known hazard information.[5]
-
Store in secondary containment to prevent the spread of material in case of a leak.[5]
3. Preparation and Handling:
-
All work with this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure that a safety shower and eyewash station are readily accessible.[8]
-
Use dedicated glassware and equipment for handling this compound. If not possible, thoroughly decontaminate equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]
4. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Spill: Treat all spills as major spills.[5] Evacuate the immediate area and alert others.[5] If you are trained and it is safe to do so, use a spill kit appropriate for chemical spills. Otherwise, contact your institution's environmental health and safety department.[5]
Disposal Plan
All this compound waste, including unused product, contaminated solutions, and disposable PPE, must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste, including contaminated gloves, gowns, and bench paper, in a designated, labeled hazardous waste container.
-
Collect all liquid waste in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
-
Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".[9]
-
-
Disposal:
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. ehs.okstate.edu [ehs.okstate.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. twu.edu [twu.edu]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. lsu.edu [lsu.edu]
- 9. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
